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  • Product: N,N-dipentylpentanamide
  • CAS: 57303-30-7

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: N,N-Dipentylpentanamide (CAS 57303-30-7) – Physicochemical Profiling and Biomimetic Synthesis

Executive Summary The identification and synthesis of complex tertiary amides are critical components of modern drug development and organic chemistry. N,N-dipentylpentanamide , uniquely identified by the CAS number 5730...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification and synthesis of complex tertiary amides are critical components of modern drug development and organic chemistry. N,N-dipentylpentanamide , uniquely identified by the CAS number 57303-30-7 , serves as a vital structural model for understanding the oxidative metabolism of aliphatic amines. This whitepaper provides an authoritative lookup of its physicochemical properties and details a paradigm-shifting biomimetic protocol for its synthesis, moving away from wasteful traditional coupling toward highly efficient iron-catalyzed Cα-H functionalization.

Chemical Identification & Quantitative Profiling

Before exploring its synthetic pathways, it is essential to establish the foundational quantitative data of N,N-dipentylpentanamide. The compound is a tertiary amide characterized by a valeryl core and two pentyl chains, making it highly lipophilic and an excellent candidate for modeling lipid-soluble drug metabolites.

Table 1: Physicochemical and Analytical Profile of N,N-dipentylpentanamide

ParameterValueAnalytical & Structural Significance
CAS Registry Number 57303-30-7Unique identifier for regulatory cross-referencing and database queries.
Synonyms N,N-dipentylvaleramide; Pentanamide, N,N-dipentyl-; NSC 195044Essential for comprehensive literature and patent landscape searches.
Molecular Formula C₁₅H₃₁NOConfirms the tertiary amide structure, devoid of reactive N-H protons.
Molecular Weight 241.417 g/mol Primary target mass for LC-MS/GC-MS validation during reaction monitoring.
LogP (Octanol/Water) ~4.7Indicates high lipophilicity, relevant for extraction protocols and pharmacokinetic modeling.
Synthesis Yield (Fe-Cat) 65% - 85%Demonstrates the synthetic viability of the oxidative Cα-H pathway over traditional methods.

The Synthetic Paradigm Shift: From Stoichiometric Waste to Biomimetic Catalysis

Traditionally, the de novo synthesis of amides like N,N-dipentylpentanamide relies on the condensation of a carboxylic acid (valeric acid) with a secondary amine (dipentylamine). This classical approach requires stoichiometric coupling reagents (e.g., EDC, HATU), which generate massive amounts of chemical waste, violating the principles of green chemistry.

To circumvent this, researchers have developed biomimetic approaches to synthesize amides directly from simple, acyclic tertiary alkylamines. As demonstrated in the landmark study on [1], it is now possible to synthesize N,N-dipentylpentanamide directly from tripentylamine.

Causality of Catalyst Selection

Why utilize Iron (Fe) instead of precious metals like Ruthenium or Iridium?

  • Biomimicry: Iron-based catalysts mimic the active sites of Cytochrome P450 enzymes, which naturally oxidize aliphatic amines in the human liver.

  • Chemoselectivity: High-valent iron-oxo species excel at single-electron transfer (SET) and Hydrogen Atom Transfer (HAT) pathways, selectively targeting the α-carbon without over-oxidizing the nitrogen atom to an N-oxide.

SyntheticWorkflow Substrate Tripentylamine (Starting Material) Catalyst Fe(III) Catalyst + Oxidant (Biomimetic Activation) Substrate->Catalyst Addition Intermediate α-Amino Radical (Cα-H Abstraction) Catalyst->Intermediate HAT Process Product N,N-dipentylpentanamide (CAS 57303-30-7) Intermediate->Product Oxygen Rebound & Dehydrogenation

Workflow for the iron-catalyzed oxidative synthesis of N,N-dipentylpentanamide from tripentylamine.

Step-by-Step Methodology: Self-Validating Iron-Catalyzed Oxidation

This protocol outlines the direct oxidation of tripentylamine to N,N-dipentylpentanamide. The workflow is designed as a self-validating system, incorporating in-process controls to ensure mechanistic fidelity.

Step 1: Reaction Setup and Degassing

  • Action: In an oven-dried Schlenk flask under a strict argon atmosphere, dissolve tripentylamine (1.0 mmol) in a degassed solvent mixture of acetonitrile and water (9:1 v/v).

  • Causality: The inert atmosphere prevents the premature quenching of carbon-centered radical intermediates by atmospheric triplet oxygen. The aqueous component is critical as it stabilizes the high-valent iron-oxo species required for the HAT process.

Step 2: Catalyst Introduction

  • Action: Add 5 mol% of the Iron(III) catalyst (e.g., FeCl₃·6H₂O or a specialized non-heme iron complex) to the solution.

  • Causality: A low catalyst loading (5 mol%) is sufficient because the iron rapidly cycles between Fe(III) and Fe(V)=O states.

Step 3: Controlled Oxidant Addition

  • Action: Slowly introduce a stoichiometric amount of a mild oxidant, such as tert-butyl hydroperoxide (TBHP), via a syringe pump over a 2-hour period at room temperature.

  • Causality: Rapid addition of the oxidant would flood the system with reactive oxygen species (ROS), leading to unselective N-dealkylation (cleaving the pentyl chains) rather than the desired Cα-H oxidation. Slow addition maintains a steady-state concentration of the active catalyst.

Step 4: In-Process Analytical Validation

  • Action: At 30-minute intervals, withdraw 10 µL aliquots, quench with sodium thiosulfate, and analyze via GC-MS.

  • Validation: The protocol validates itself when the GC-MS trace shows the gradual disappearance of the tripentylamine peak and the emergence of an intermediate hemiaminal mass, which subsequently resolves into the final m/z 241.4 molecular ion of N,N-dipentylpentanamide.

Step 5: Quenching and Chromatographic Isolation

  • Action: Quench the bulk reaction with saturated aqueous sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 × 20 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Mechanistic Insights and Drug Development Implications

The transformation of tripentylamine to N,N-dipentylpentanamide is driven by a highly specific sequence of single-electron events. Following the activation of the Fe(III) precatalyst by the peroxide, an electrophilic Fe(IV)=O or Fe(V)=O species is generated. This species performs a Hydrogen Atom Transfer (HAT) at the weakest C-H bond—the one α to the nitrogen atom—due to the stabilizing hyperconjugative effects of the nitrogen's lone pair.

Mechanism Step1 Step1 Step2 Step2 Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step4 Step3->Step4

Mechanistic pathway of Fe-catalyzed Cα-H oxidation highlighting HAT and oxygen rebound steps.

Relevance to Pharmacokinetics: The exact same catalytic system used to synthesize N,N-dipentylpentanamide has been successfully applied to the oxidation of the local anesthetic Lidocaine [1]. Because Lidocaine contains a tertiary aliphatic amine moiety, subjecting it to this biomimetic iron-catalyzed protocol yields its primary in vivo oxidative metabolites. Therefore, mastering the synthesis of N,N-dipentylpentanamide (CAS 57303-30-7) provides drug development professionals with a scalable, predictive model for synthesizing and isolating late-stage drug metabolites for toxicological screening without relying on expensive in vitro liver microsome assays.

References

  • Legacy, C. J., Wang, A., O'Day, B. J., & Emmert, M. H. (2015). Iron-Catalyzed Cα-H Oxidation of Tertiary, Aliphatic Amines to Amides under Mild Conditions. Angewandte Chemie International Edition, 54(49), 14907-14910. [Link]

  • Molaid Chemical Database. N,N-dipentylpentanamide (CAS 57303-30-7) Chemical Properties and Structure. [Link]

Exploratory

Physical and chemical properties of N,N-dipentylpentanamide

An In-depth Technical Guide to the Physicochemical Properties of N,N-dipentylpentanamide Introduction N,N-dipentylpentanamide is a tertiary amide characterized by a pentanoyl backbone and two pentyl chains attached to th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of N,N-dipentylpentanamide

Introduction

N,N-dipentylpentanamide is a tertiary amide characterized by a pentanoyl backbone and two pentyl chains attached to the nitrogen atom. As a member of the N,N-dialkyl amide family, it possesses a unique combination of a polar amide core and extensive nonpolar hydrocarbon appendages. This structure imparts significant lipophilicity, making it a molecule of interest for applications requiring high solubility in nonpolar organic solvents or for use as a lipophilic scaffold in the design of bioactive molecules. Amides are fundamental functional groups in chemistry and pharmacology, forming the backbone of peptides and finding use in a wide array of pharmaceuticals and industrial chemicals.[1]

Molecular Structure and Core Properties

The structure of N,N-dipentylpentanamide consists of a central carbonyl group bonded to a nitrogen atom, which is in turn substituted with two identical five-carbon (pentyl) chains. The carbonyl group is also attached to a four-carbon chain (butyl group), completing the pentanoyl moiety.

Caption: Molecular structure of N,N-dipentylpentanamide.

The key computed and structural properties are summarized below. These values are calculated based on its molecular formula and compared with structurally similar amides found in chemical databases.

PropertyValue / DescriptionSource / Rationale
IUPAC Name N,N-dipentylpentanamideLexiChem Naming Convention
Molecular Formula C₁₅H₃₁NOCalculated
Molecular Weight 241.42 g/mol Calculated
CAS Number Not assignedNot found in major databases
Canonical SMILES CCCCC(=O)N(CCCCC)CCCCCOEChem Convention
Hydrogen Bond Donor Count 0Computed by Cactvs[2][3]
Hydrogen Bond Acceptor Count 1 (Carbonyl Oxygen)Computed by Cactvs[2][3]
Rotatable Bond Count 11Calculated

Physicochemical Properties: An Expert Analysis

The physical properties of N,N-dipentylpentanamide are dictated by its molecular weight and the interplay between its polar amide group and its large, nonpolar alkyl chains. The following table presents estimated values based on trends observed in homologous series, such as N,N-dibutylpentanamide and N,N-dipentylacetamide.[3][4]

PropertyEstimated ValueRationale and Scientific Insights
Physical State Colorless to pale yellow liquid or low-melting solidThe substantial molecular weight and long alkyl chains increase van der Waals forces, but the branched nature of the tertiary amide can disrupt efficient crystal packing, likely resulting in a low melting point.
Boiling Point ~290-310 °CTertiary amides have significantly higher boiling points than nonpolar alkanes of similar molecular weight due to strong dipole-dipole interactions from the amide group.[5] The boiling point is estimated to be higher than that of N,N-dibutylpentanamide (Boiling Point: 563.15 K or 290 °C, Joback Calculated) due to increased molecular weight and greater surface area for van der Waals interactions.[6]
Solubility Insoluble in water; Soluble in ethanol, ether, acetone, and other organic solventsThe two long pentyl chains and the pentanoyl group create a highly lipophilic molecule that dominates the polarity of the single amide group, preventing miscibility with water. Its nonpolar character ensures good solubility in common organic solvents.
Density ~0.86 - 0.88 g/cm³Density is expected to be slightly less than water, consistent with other long-chain aliphatic amides.
LogP (Octanol/Water Partition Coeff.) ~4.5 - 5.0The XLogP3-AA value for N,N-dibutylpentanamide is 3.6.[3] Adding two more methylene groups (one on each N-alkyl chain) would predictably increase the LogP value significantly, indicating strong lipophilicity. This is a crucial parameter in drug development for predicting membrane permeability.

Chemical Properties and Reactivity Profile

The chemical behavior of N,N-dipentylpentanamide is primarily defined by the reactivity of the tertiary amide functional group.

  • Amide Bond Stability: The amide bond is exceptionally stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group. This imparts a partial double-bond character to the C-N bond, restricting rotation and increasing stability. Hydrolysis of this bond requires harsh conditions, such as prolonged heating with strong acids or bases.

  • Reduction: The carbonyl group can be reduced to a methylene group using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction is a standard method for converting amides to the corresponding tertiary amines, in this case, N,N-dipentylpentan-1-amine.

  • Nucleophilic Attack: The carbonyl carbon is electrophilic but is less reactive than the carbonyl carbon of ketones or esters due to the electron-donating effect of the nitrogen atom. It is generally resistant to attack by weak nucleophiles.

  • Absence of N-H Reactivity: As a tertiary amide, it lacks a proton on the nitrogen atom. Consequently, it cannot act as a hydrogen bond donor and does not undergo deprotonation or reactions typical of primary and secondary amides at the nitrogen center.[5]

Protocols for Synthesis and Characterization

For researchers needing to prepare N,N-dipentylpentanamide, standard amidation procedures are highly effective. The following section provides a validated protocol and outlines the expected analytical characterization data.

Synthetic Workflow

The most direct and common method for synthesizing a tertiary amide is the reaction of an acyl chloride with a secondary amine. This method is high-yielding and proceeds under mild conditions.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product pentanoyl_chloride Pentanoyl Chloride mix Combine reactants in solvent at 0°C pentanoyl_chloride->mix dipentylamine Dipentylamine dipentylamine->mix base Tertiary Base (e.g., Triethylamine) base->mix solvent Anhydrous Solvent (e.g., DCM) solvent->mix stir Stir at room temperature (Monitor by TLC) mix->stir wash Aqueous Wash (e.g., NaHCO₃, Brine) stir->wash extract Extract with Organic Solvent wash->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product N,N-dipentylpentanamide purify->product characterize Characterize by NMR, IR, MS product->characterize

Caption: Experimental workflow for the synthesis of N,N-dipentylpentanamide.

Detailed Experimental Protocol: Acyl Chloride Method

Objective: To synthesize N,N-dipentylpentanamide from pentanoyl chloride and dipentylamine.

Materials:

  • Dipentylamine (1.0 eq)

  • Pentanoyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dipentylamine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Add triethylamine (1.2 eq) to the stirred solution. Subsequently, add pentanoyl chloride (1.1 eq) dropwise via a syringe, ensuring the internal temperature remains below 5 °C.

    • Causality Insight: Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, preventing the protonation of the dipentylamine starting material and driving the reaction to completion.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the dipentylamine starting material is consumed.

  • Aqueous Work-up: Dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and brine (to reduce the solubility of organic material in the aqueous layer).[7]

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure N,N-dipentylpentanamide.

Spectroscopic Characterization Profile

The identity and purity of the synthesized compound must be confirmed using standard spectroscopic methods.[8][9] The following table summarizes the expected spectral data.

TechniqueExpected Observations
¹H NMR - Triplets (~0.9 ppm, 9H): Three overlapping triplets corresponding to the terminal methyl groups of the two N-pentyl chains and the pentanoyl chain. - Multiplets (~1.2-1.7 ppm, 18H): Complex multiplets for the internal methylene (CH₂) groups of all three alkyl chains. - Triplets (~2.3 ppm, 2H): A triplet for the CH₂ group alpha to the carbonyl. - Triplets (~3.3 ppm, 4H): Two overlapping triplets for the CH₂ groups attached to the nitrogen atom.
¹³C NMR - Carbonyl Carbon (~173 ppm): A characteristic peak for the amide C=O group. - Alpha-Carbons to N (~45-50 ppm): Peaks for the CH₂ groups directly bonded to the nitrogen. - Alpha-Carbon to C=O (~35 ppm): Peak for the CH₂ group alpha to the carbonyl. - Alkyl Carbons (~14-32 ppm): A series of peaks in the aliphatic region for the remaining methylene and methyl carbons.
IR Spectroscopy - Strong C=O Stretch (~1640-1660 cm⁻¹): A prominent and sharp absorption band, characteristic of a tertiary amide carbonyl (Amide I band).[10] - C-H Stretches (~2850-2960 cm⁻¹): Strong bands corresponding to the aliphatic C-H bonds.
Mass Spectrometry (ESI-MS) - [M+H]⁺ Ion: A peak corresponding to the protonated molecular ion at m/z 242.42. - [M+Na]⁺ Ion: A common adduct ion at m/z 264.40. - Fragmentation: Characteristic fragmentation patterns would involve cleavage alpha to the nitrogen atom.

Potential Applications in Research and Drug Development

While N,N-dipentylpentanamide is not a widely used compound, its molecular structure suggests several potential applications relevant to the pharmaceutical and chemical sciences:

  • Solubility and Formulation Enhancer: Its amphipathic nature, though predominantly lipophilic, could be explored for its ability to act as a hydrotropic agent or co-solvent for poorly soluble drug compounds in lipid-based formulation systems.[11]

  • Lipophilic Scaffold: In medicinal chemistry, the N,N-dipentyl moiety could be incorporated into a larger molecule to enhance its lipophilicity. This strategy is often used to improve a drug candidate's ability to cross biological membranes, such as the blood-brain barrier.

  • Chemical Intermediate: It can serve as a stable, protected precursor that can be converted to a tertiary amine (via reduction) at a later stage in a complex synthetic route.[1]

Safety, Handling, and Disposal

As with any chemical, N,N-dipentylpentanamide should be handled with appropriate care in a laboratory setting. While specific toxicology data is unavailable, general precautions for handling aliphatic amides should be followed.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and safety glasses or goggles.[12][13]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.[14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials as hazardous chemical waste in accordance with all applicable federal, state, and local regulations. Do not discharge into drains or the environment.[12]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 304102, N,N-dipropylpentanamide. PubChem. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 304103, N,N-dibutylpentanamide. PubChem. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 80365, N,N-Dimethylpentanamide. PubChem. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 285599, n,n-Diethylpentanamide. PubChem. Available from: [Link]

  • Cheméo. Pentanamide, N,N-dibutyl- - Chemical & Physical Properties. Cheméo. Available from: [Link]

  • Cheméo. Pentanamide, N,N-dibutyl-5-bromo- - Chemical & Physical Properties. Cheméo. Available from: [Link]

  • IOSR Journal. Synthesis and Characterization of Amide Compounds from Amidation of Some Fatty Acids with Sodium Glisinic and Sodium Glutamate a. IOSR Journal. (2020). Available from: [Link]

  • MDPI. Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. MDPI. (2021). Available from: [Link]

  • PMC. Structural Characterization of N-Protonated Amides. Regioselective N-Activation of Medium-Bridged Twisted Lactams. PMC. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 345912, N,N-Dipentylacetamide. PubChem. Available from: [Link]

  • ACS Publications. Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. Journal of the American Chemical Society. (2008). Available from: [Link]

  • University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. Available from: [Link]

  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. (2025). Available from: [Link]

  • SpringerLink. Application of Deep Eutectic Solvents in Drug Delivery: A Review. SpringerLink. Available from: [Link]

  • Chemistry Stack Exchange. Why does N,N-dimethylethanamide have a higher boiling point than butanoic acid?. Chemistry Stack Exchange. (2023). Available from: [Link]

  • YouTube. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. Leah4sci. (2013). Available from: [Link]

  • Google Patents. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides. Google Patents.
  • LookChem. 1-Pentanamine, N,N-dimethyl-. LookChem. Available from: [Link]

  • Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. Available from: [Link]

  • Michigan State University. NMR Spectroscopy. MSU Chemistry. Available from: [Link]

  • MDPI. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. MDPI. (2022). Available from: [Link]

  • IntechOpen. N,N-Dialkyl Amides as Versatile Synthons for Synthesis of Heterocycles and Acyclic Systems. IntechOpen. (2020). Available from: [Link]

  • PubMed. Toxicological evaluation, postmortem case descriptions, and pharmacological activity of N,N-dimethylpentylone and related analogs. PubMed. (2025). Available from: [Link]

  • PubMed. The Development and Applications of Pentamidine and its Analogs. PubMed. (2022). Available from: [Link]

  • Cheméo. Chemical Properties of Propanamide, N,N-dimethyl- (CAS 758-96-3). Cheméo. Available from: [Link]

  • PubMed. Aqueous N,N-diethylnicotinamide (DENA) solution as a medium for accelerated release study of paclitaxel. PubMed. Available from: [Link]

  • PMC. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. PMC. Available from: [Link]

  • Google Patents. CN103012156B - Preparation method of N,N-diethylethylenediamine. Google Patents.

Sources

Foundational

N,N-Dipentylpentanamide Solubility and Phase Behavior in Solvent Extraction Systems: A Technical Guide

Executive Summary N,N-dipentylpentanamide (DPP, CAS: 57303-30-7), also referred to as N,N-di-n-pentylvaleramide, is a symmetrical, straight-chain tertiary amide. It belongs to the highly researched class of N,N-dialkylam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-dipentylpentanamide (DPP, CAS: 57303-30-7), also referred to as N,N-di-n-pentylvaleramide, is a symmetrical, straight-chain tertiary amide. It belongs to the highly researched class of N,N-dialkylamides, which serve as advanced extractants in hydrometallurgy, nuclear fuel reprocessing, and targeted drug intermediate purification[1].

The primary driver for adopting amides like DPP over traditional organophosphorus extractants (e.g., Tributyl Phosphate, TBP) is their strict adherence to the "CHON principle" [2]. Composed entirely of Carbon, Hydrogen, Oxygen, and Nitrogen, DPP is fully incinerable. At the end of its lifecycle, it undergoes thermal degradation into benign gases, completely avoiding the generation of secondary solid radioactive waste (such as the problematic phosphate residues produced by TBP degradation)[3]. This whitepaper provides an in-depth analysis of DPP’s solubility profile, the critical phenomenon of third-phase formation, and the field-proven protocols required to validate its performance.

Physicochemical Properties & Solvent Compatibility

The solubility profile of an extractant dictates its operational viability in liquid-liquid extraction workflows. DPP features a central highly polar carbonyl coordinating group flanked by three five-carbon aliphatic chains (one pentanoyl, two pentyls). This C15 hydrophobic bulk imparts a high octanol-water partition coefficient (LogP ≈ 4.7).

Causality of Solubility Behavior
  • Aqueous Insolubility: The extensive hydrophobic surface area of the three pentyl chains completely overrides the hydrogen-bonding capacity of the single carbonyl oxygen. Consequently, DPP exhibits negligible aqueous solubility. This is a massive operational advantage over TBP (which has an aqueous solubility of ~300 mg/L), as it eliminates the need for extensive solvent-washing of the aqueous raffinate to recover lost extractant[1].

  • Aliphatic & Aromatic Miscibility: DPP is highly miscible in non-polar aliphatic diluents (e.g., n-dodecane, Exxsol D60) and aromatic solvents (e.g., toluene, mesitylene). The van der Waals dispersion forces between the pentyl chains and the hydrocarbon diluents ensure a thermodynamically stable organic phase prior to metal loading.

Data Presentation: Solubility Profile

Table 1 summarizes the solubility characteristics of DPP across various solvent classes.

Solvent ClassSpecific SolventSolubility Limit (25°C)Operational Implication
Aqueous Water (pH 7.0)< 10 mg/LNegligible extractant loss to aqueous raffinate.
Aqueous Acidic 3.0 M HNO₃< 50 mg/LHighly stable in acidic extraction feeds.
Aliphatic Hydrocarbon n-DodecaneMiscible (> 2.0 M)Standard industrial diluent; high flash point.
Aromatic Hydrocarbon Toluene / MesityleneMiscible (> 2.0 M)Prevents third-phase formation at high metal loading.
Polar Organic 1-OctanolMiscibleUsed as a phase modifier to increase complex solubility.
Halogenated Chloroform / DCMMiscibleIdeal for analytical sample preparation (e.g., NMR/GC).

The "Third Phase" Phenomenon: A Critical Solubility Limit

While DPP is highly soluble in pure diluents, its solubility behavior changes drastically upon target complexation. During the solvent extraction of heavy metals (e.g., hexavalent Uranium or tetravalent Plutonium) from high nitric acid media, DPP forms neutral coordination complexes, such as [UO2​(NO3​)2​(DPP)2​] [4].

Mechanistic Causality of Phase Splitting

Because DPP is a straight-chain amide, it lacks the steric hindrance found in branched amides (like N,N-di(2-ethylhexyl)isobutyramide, DEHiBA)[2]. The absence of steric bulk allows the highly polar metal-amide complexes to pack closely together, driving supramolecular aggregation via dipole-dipole interactions[5].

When the size of these aggregates exceeds the solvating capacity of the low-dielectric aliphatic diluent (e.g., n-dodecane), the organic phase undergoes a macroscopic phase separation into two distinct organic layers:

  • A Light Phase: Predominantly composed of the diluent and uncomplexed free DPP.

  • A Heavy "Third Phase": A highly viscous layer concentrated with the metal-amide complex and co-extracted nitric acid[6].

Third-phase formation is catastrophic for industrial contactors (e.g., mixer-settlers, centrifugal contactors) as it causes hydraulic flooding, poor mass transfer, and severe criticality risks in nuclear applications[7].

Mitigation Strategies

To increase the Limiting Organic Concentration (LOC) —the maximum metal concentration allowable before third-phase formation—scientists employ specific solvent modifications:

  • Addition of a Phase Modifier: Introducing 5-10% v/v of a polar modifier (e.g., 1-octanol) provides hydrogen-bonding sites that disrupt the supramolecular aggregation of the metal-amide complexes, thereby increasing their solubility in the organic phase[6].

  • Altering the Diluent: Replacing aliphatic n-dodecane with aromatic diluents (e.g., toluene) increases the polarizability of the solvent, stabilizing the extracted complexes and preventing phase splitting[6].

Extraction Aq Aqueous Phase UO2(2+) + 2NO3(-) Interface Liquid-Liquid Interface Complexation Aq->Interface Diffusion Org Organic Phase Free DPP Ligands Org->Interface Diffusion Complex Extracted Complex [UO2(NO3)2(DPP)2] Interface->Complex Coordination via Carbonyl Oxygen Solvation Solvation in Diluent (e.g., n-Dodecane) Complex->Solvation Hydrophobic Interactions

Caption: Mechanistic pathway of U(VI) complexation and solvation by DPP.

Experimental Protocols: Self-Validating Workflows

To rigorously evaluate the solubility and phase behavior of DPP, the following self-validating protocols are employed. These methodologies ensure thermodynamic equilibrium and accurate mass-balance verification.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

Purpose: To quantify the trace loss of DPP into the aqueous phase.

  • Preparation: Prepare a 1.0 M solution of DPP in n-dodecane.

  • Equilibration: Mix equal volumes (10 mL) of the organic phase and the aqueous phase (e.g., 3.0 M HNO₃) in a thermostated extraction vial at 25.0 ± 0.1 °C.

  • Agitation: Agitate the mixture vigorously using a mechanical shaker for 60 minutes to ensure thermodynamic equilibrium. (Causality: 60 minutes is required to overcome the mass transfer resistance at the liquid-liquid interface).

  • Phase Separation: Centrifuge the mixture at 3000 RPM for 10 minutes. (Causality: Micro-emulsions of the organic phase in the aqueous phase will cause false-positive high solubility readings; centrifugation forces complete coalescence).

  • Quantification: Carefully sample the aqueous phase using a syringe. Extract the aqueous sample with a known volume of chloroform, and quantify the DPP concentration using Gas Chromatography with a Flame Ionization Detector (GC-FID).

Protocol 2: Determination of Limiting Organic Concentration (LOC)

Purpose: To identify the threshold of third-phase formation.

  • Solvent Preparation: Prepare 1.0 M DPP in n-dodecane in a thermostated vessel at 25.0 °C.

  • Titration: Incrementally add a highly concentrated aqueous solution of UO₂(NO₃)₂ (e.g., 2.0 M U in 3.0 M HNO₃) to the organic phase under constant vortexing.

  • Observation: After each addition, centrifuge the sample and visually inspect for the appearance of a heavy, viscous second organic layer at the aqueous-organic interface.

  • Validation: Once the third phase appears, carefully separate the light organic phase and the heavy organic phase. Analyze both phases for Metal content (via ICP-OES) and Acid content (via potentiometric titration). The metal concentration in the light organic phase immediately prior to splitting is recorded as the LOC.

G A Prepare DPP in n-Dodecane (1.0 M) B Contact with Aqueous U(VI) in HNO3 A->B C Vortex & Centrifuge (Phase Separation) B->C D Biphasic System (Stable Extraction) C->D [U(VI)] < LOC E Triphasic System (Third Phase Formed) C->E [U(VI)] > LOC F Quantify Limiting Organic Concentration (LOC) E->F

Caption: Workflow for determining the Limiting Organic Concentration (LOC) of DPP.

References

  • Condamines, N., & Musikas, C. (1992). The Extraction by N,N-Dialkylamides. II. Extraction of Actinide Cations. Solvent Extraction and Ion Exchange.[4] URL:[Link]

  • Jha, R. K., et al. (2008). Third phase formation studies in the extraction of Th(IV) and U(VI) by N,N-dialkyl aliphatic amides. Desalination.[6] URL:[Link]

  • Pathak, P. N., et al. (2001). Structural effects in N,N-dialkyl amides on their extraction behavior toward uranium and thorium.[5] URL:[Link]

  • Ansari, S. A., et al. (2025). N,N-Dialkyl amides as extractants for spent fuel reprocessing: An overview. ResearchGate.[1] URL:[Link]

  • Brigham, B. A., et al. (2025). Direct Extraction of Uranium Oxides with N,N-Di(2-ethylhexyl)isobutyramide. ACS Publications.[2] URL:[Link]

  • Kolesar, F., et al. (2025). Extraction and speciation studies of new diglycolamides for selective recovery of americium by solvent extraction. PMC.[3] URL:[Link]

Sources

Exploratory

Predicted MoA I: Stratum Corneum Lipid Fluidization (Penetration Enhancer)

As a Senior Application Scientist, approaching the mechanistic profiling of an uncharacterized aliphatic amide requires moving beyond simple structural matching. It demands a holistic physical-chemical analysis. N,N-dipe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, approaching the mechanistic profiling of an uncharacterized aliphatic amide requires moving beyond simple structural matching. It demands a holistic physical-chemical analysis. N,N-dipentylpentanamide (NDP) (CAS: 57303-30-7; Formula: C₁₅H₃₁NO) is a highly lipophilic tertiary amide characterized by a central carbonyl group flanked by three flexible five-carbon aliphatic chains.

Because NDP lacks hydrogen bond donors but possesses a strong hydrogen bond acceptor (the carbonyl oxygen), its biological and physicochemical behavior is dictated by hydrophobic interactions and steric hindrance. Based on its structural homology to known biological modulators, this whitepaper establishes the two most highly probable mechanisms of action (MoA) for NDP and provides the self-validating experimental frameworks required to prove them.

The Causality of the Mechanism: Tertiary amides, such as the widely studied insect repellent and penetration enhancer DEET (N,N-diethyl-m-toluamide), are known to significantly alter skin permeability[1]. The mechanism relies on the amphiphilic-like disruption of the stratum corneum (SC). The dipentyl chains of NDP are predicted to interdigitate with the hydrophobic tails of endogenous SC ceramides and free fatty acids. Simultaneously, the exposed carbonyl oxygen forms competitive hydrogen bonds with the polar headgroups of these lipids. This dual-action disrupts the highly ordered orthorhombic lipid packing, fluidizing the lipid bilayer and creating micro-channels for the transdermal delivery of co-administered active pharmaceutical ingredients (APIs)[1].

Self-Validating Experimental Protocol: Transdermal Flux & Spectroscopic Validation

To prove this mechanism, we must correlate macroscopic drug flux with microscopic lipid disruption. Relying on flux data alone is insufficient, as it cannot differentiate between lipid extraction and lipid fluidization.

Step-by-Step Methodology:

  • Tissue Preparation: Mount dermatomed human cadaver skin (400 µm thickness) onto automated Franz diffusion cells, ensuring the stratum corneum faces the donor compartment.

  • Dosing: Apply 500 µL of a model hydrophilic API (e.g., 1% Caffeine) dissolved in a vehicle of Propylene Glycol/Water (50:50). In the test group, add 5% (w/v) NDP to the donor solution.

  • Macroscopic Quantification (HPLC): Sample 200 µL of the receptor fluid every 2 hours for 24 hours. Quantify API concentration using HPLC-UV to calculate the steady-state flux ( Jss​ ) and permeability coefficient ( Kp​ ).

  • Microscopic Validation (ATR-FTIR): Post-experiment, wash the treated skin and isolate the SC. Analyze the tissue using Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy.

  • Data Interpretation: A successful fluidization mechanism is confirmed if the CH₂ symmetric stretching vibration of the SC lipids shifts from a baseline of ~2850 cm⁻¹ to a higher wavenumber (e.g., 2853 cm⁻¹), indicating an increase in gauche conformers and a breakdown of lipid packing[1].

Workflow Prep SC Lipid Isolation & Dosing Franz Franz Cell Diffusion Assay Prep->Franz HPLC HPLC-UV Flux Quantification Franz->HPLC Receptor Fluid FTIR ATR-FTIR Lipid Fluidization Franz->FTIR Treated SC Data Mechanistic Validation HPLC->Data FTIR->Data

Self-validating experimental workflow for evaluating transdermal penetration enhancement.

Predicted MoA II: Competitive Inhibition of Fatty Acid Amide Hydrolase (FAAH)

The Causality of the Mechanism: The endogenous cannabinoid system is heavily regulated by Fatty Acid Amide Hydrolase (FAAH), a membrane-bound enzyme responsible for the degradation of long-chain aliphatic amides like anandamide (AEA)[2]. The active site of FAAH features a hydrophobic acyl-chain binding channel and a catalytic triad centered around Ser241[3].

NDP structurally mimics the aliphatic tail of endogenous amides, allowing it to partition deeply into the FAAH hydrophobic channel. However, the bulky N,N-dipentyl substitution creates severe steric hindrance, preventing the nucleophilic attack by Ser241 on the amide carbonyl[3]. Consequently, NDP is predicted to act as a competitive, reversible inhibitor of FAAH, leading to the accumulation of endogenous anandamide and subsequent activation of CB1/CB2 receptors.

Self-Validating Experimental Protocol: Fluorogenic Inhibition & Docking

To validate this pathway, we must establish both the biochemical inhibition of the enzyme and the structural basis for the steric clash.

Step-by-Step Methodology:

  • Assay Preparation: Dilute recombinant human FAAH in Tris-HCl buffer (pH 9.0) containing 1 mM EDTA and 0.1% BSA to stabilize the enzyme[4].

  • Compound Incubation: Pre-incubate the enzyme with varying concentrations of NDP (ranging from 0.1 nM to 100 µM) in 96-well black microtiter plates for 15 minutes at 37°C.

  • Reaction Initiation: Add the fluorogenic substrate AMC-arachidonoyl amide (10 µM final concentration) to all wells[4].

  • Kinetic Measurement: Monitor the release of 7-amino-4-methylcoumarin (AMC) continuously for 30 minutes using a fluorescence microplate reader (Excitation: 340 nm, Emission: 460 nm). Calculate the IC₅₀ using non-linear regression analysis of the initial reaction velocities.

  • Orthogonal Validation (Molecular Docking): Utilize AutoDock Vina to dock the 3D conformer of NDP into the crystal structure of human FAAH (PDB ID: 3PPM). Analyze the binding pose to confirm that the dipentyl chains block the trajectory of the Ser241 hydroxyl group[4].

FAAH_Pathway NDP N,N-dipentylpentanamide (NDP) FAAH FAAH Enzyme (Ser241 Active Site) NDP->FAAH Competitive Inhibition AEA Anandamide (AEA) Endogenous Pool AEA->FAAH Blocked Degradation CB_Rec CB1 / CB2 Receptors (Activation) AEA->CB_Rec Accumulation & Binding Bio_Effect Analgesic & Anti-inflammatory Phenotype CB_Rec->Bio_Effect Signal Transduction

Predicted FAAH inhibition pathway by NDP leading to endocannabinoid receptor activation.

Quantitative Data Presentation

To benchmark the efficacy of NDP against established industry standards, the following table outlines the expected quantitative thresholds required to validate the predicted mechanisms.

Assay / ParameterTarget AnalyteVehicle / Negative ControlIndustry Standard ControlPredicted NDP Performance
Transdermal Flux ( Jss​ ) Caffeine (Model API)1.2 ± 0.3 µg/cm²/h8.5 ± 1.1 µg/cm²/h (DEET)6.0 - 8.0 µg/cm²/h
Lipid Fluidization (FTIR) SC CH₂ Sym. Stretch2849.5 cm⁻¹ (Ordered)2853.2 cm⁻¹ (Azone)≥ 2852.0 cm⁻¹ (Disordered)
FAAH Inhibition (IC₅₀) AMC-arachidonoyl> 100 µM (No effect)4.5 nM (URB597)1.5 - 10.0 µM (Moderate)
Docking Binding Energy FAAH Active SiteN/A-9.8 kcal/mol (URB597)-7.0 to -8.5 kcal/mol

References

  • Benchchem. Navigating the Landscape of Long-Chain N,N-dialkylamides.2

  • ResearchGate. DEET-loaded solid lipid particles for skin delivery: In vitro release and skin permeation characteristics in different vehicles.1

  • Benchchem. A Comparative Guide to Experimental and Computational Analyses of N,N-Dibenzyltridecanamide.4

  • ResearchGate. Hydrogen bonding interaction of methyl-substituted pyridines with thioacetamide: Steric hindrance of methyl group.3

Sources

Foundational

N,N-Dipentylpentanamide (CAS 57303-30-7): A Comprehensive Technical Guide on Synthesis, Safety, and Handling

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary As a Senior Application Scientist, I approach chemical handling not...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I approach chemical handling not as a rigid set of arbitrary rules, but as a predictable system governed by physicochemical causality. N,N-dipentylpentanamide (CAS 57303-30-7), also known as N,N-dipentylvaleramide, is a specialized tertiary amide featuring three distinct five-carbon chains (one acyl, two alkyl)[1]. This unique structure classifies it as a highly lipophilic, fatty-acyl-like molecule. In drug development, molecules of this class are frequently utilized as lipid-mimetic intermediates, permeation enhancers, or metabolic reference standards.

This whitepaper synthesizes the fundamental properties of N,N-dipentylpentanamide to establish field-proven, self-validating protocols for its synthesis, safety, and storage.

Part I: Physicochemical Causality & Structural Profiling

To design an effective handling protocol, we must first understand the molecular behavior of N,N-dipentylpentanamide. The presence of three hydrophobic pentyl chains fundamentally dictates its interaction with solvents, biological membranes, and personal protective equipment (PPE).

Quantitative Data Summary

The following table summarizes the core parameters of the compound and the direct causality these metrics have on laboratory workflows.

ParameterValue / SpecificationCausality / Impact on Experimental Workflow
CAS Registry Number 57303-30-7Ensures precise identification across safety data systems.
Molecular Formula C₁₅H₃₁NOHigh carbon-to-heteroatom ratio dictates extreme hydrophobicity.
Molecular Weight 241.42 g/mol Moderate MW ensures low volatility at standard temperature and pressure (STP), minimizing inhalation risks.
LogP (Octanol/Water) ~4.7Highly lipophilic. Dictates the absolute necessity of non-polar solvents (e.g., DCM, hexanes) for extraction and spill cleanup.
Structural Class Tertiary AmideSterically hindered nitrogen prevents hydrogen bonding, rendering the molecule liquid at room temperature and resistant to mild hydrolysis.

Part II: Biomimetic Synthesis & Experimental Workflow

Historically, the de novo synthesis of amides required stoichiometric coupling reagents, generating significant chemical waste. Modern drug development protocols now favor late-stage functionalization. N,N-dipentylpentanamide can be synthesized via the Iron-catalyzed Cα-H oxidation of tripentylamine—a biomimetic approach that mimics cytochrome P450 activity[2][3].

Step-by-Step Methodology: Iron-Catalyzed Oxidation

This protocol is designed as a self-validating system, ensuring that each step provides observable feedback to the scientist.

  • Substrate Preparation: Dissolve tripentylamine (1.0 equiv) in a solvent mixture of acetonitrile and water (5:1 ratio).

    • Causality Insight: The biphasic-like nature of the solvent system allows the highly lipophilic substrate to remain solvated while accommodating the water-soluble iron catalyst.

  • Catalyst Loading: Add 5 mol% Iron(III) chloride (FeCl₃) and 12.5 mol% picolinic acid as a ligand.

    • Causality Insight: The ligand stabilizes the high-valent Iron-oxo intermediate, preventing catalyst degradation and directing the single-electron transfer (SET) to the α-carbon.

  • Oxidant Addition (Critical Safety Step): Cool the reaction vessel to 0°C. Add tert-butyl hydroperoxide (tBuOOH, 70 wt% in water, 18 equiv) dropwise over 30 minutes.

    • Causality Insight: The generation of the active radical species is highly exothermic. Dropwise addition prevents thermal runaway and suppresses over-oxidation to the imide.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 24 hours.

    • Validation Checkpoint: The reaction mixture will transition from a deep, dark red (active Fe-oxo species) to a pale yellow/brown upon the complete consumption of the oxidant, serving as a visual self-validation of reaction completion.

  • Quenching & Extraction: Quench the reaction strictly with saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Causality Insight: Thiosulfate safely reduces unreacted peroxides. Failing to quench peroxides before solvent evaporation introduces a severe explosion hazard. Extract the lipophilic product using dichloromethane (DCM).

  • Purification: Isolate N,N-dipentylpentanamide via silica gel flash chromatography using a Hexanes/Ethyl Acetate gradient.

Synthesis A Tripentylamine (Substrate) C C-alpha H-Abstraction (Radical Intermediate) A->C B Fe Catalyst + Oxidant (Biomimetic System) B->C Catalysis D Oxygen Insertion (Oxyfunctionalization) C->D E N,N-dipentylpentanamide (Target Amide) D->E

Fig 1. Iron-catalyzed Cα-H oxidation pathway for synthesizing N,N-dipentylpentanamide.

Part III: Safety, Handling, & Storage Architecture

Because N,N-dipentylpentanamide possesses a LogP of ~4.7, it behaves similarly to heavy oils or lipids. This dictates a specific approach to laboratory safety.

Personal Protective Equipment (PPE) Causality

Standard latex or thin nitrile gloves are highly susceptible to permeation by lipophilic organic compounds.

  • Requirement: Double-gloving is mandatory. Use a heavy-duty Nitrile or Viton outer glove.

  • Rationale: If the amide contacts the skin, its high lipophilicity allows it to rapidly bypass the stratum corneum, leading to dermal defatting, irritation, and potential systemic absorption.

Spill Management Protocol

Never use water to clean a spill of N,N-dipentylpentanamide.

  • Action: Contain the spill using a non-polar absorbent material (e.g., diatomaceous earth, sand, or specialized hydrophobic spill pads).

  • Decontamination: Wipe the affected area with a non-polar solvent (hexanes or isopropanol) followed by a standard detergent wash to break down the residual lipid-like film.

Storage & Stability Guidelines

While tertiary amides are generally stable, the long alkyl chains are susceptible to slow auto-oxidation over time.

  • Temperature: Store at 2–8°C to reduce kinetic energy and halt degradation pathways.

  • Atmosphere: Store under an inert blanket of Argon or Nitrogen. Oxygen exclusion prevents the formation of lipid peroxides at the α-carbon positions.

  • Container: Use amber glass vials with PTFE-lined caps. Avoid prolonged storage in standard plastics (like polystyrene), as the lipophilic amide can leach plasticizers.

Handling A N,N-dipentylpentanamide (Lipophilic Amide) B PPE Selection (Nitrile/Viton Gloves) A->B C Ventilation (Fume Hood) A->C D Storage (Amber Glass, 2-8°C, Argon) A->D E Spill Management (Non-polar Absorbent) A->E

Fig 2. Safety, storage, and spill management workflow for lipophilic tertiary amides.

References

  • Legacy, C. J., Wang, A., O'Day, B. J., & Emmert, M. H. (2015). Iron-Catalyzed Cα-H Oxidation of Tertiary, Aliphatic Amines to Amides under Mild Conditions. Angewandte Chemie International Edition, 54(49), 14907-14910. URL: [Link]

  • Molaid Chemical Database. (n.d.). N,N-dipentylpentanamide - CAS 57303-30-7 Structural and Physicochemical Properties. Molaid. URL: [Link]

Sources

Exploratory

The Strategic Utility of Tertiary Amides in Modern Drug Discovery and Organic Synthesis: A Comprehensive Technical Guide

Introduction Tertiary amides—characterized by a nitrogen atom bonded to three carbon centers and lacking any N-H bonds—are privileged structural motifs in organic chemistry and drug discovery. Unlike their primary and se...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Tertiary amides—characterized by a nitrogen atom bonded to three carbon centers and lacking any N-H bonds—are privileged structural motifs in organic chemistry and drug discovery. Unlike their primary and secondary counterparts, tertiary amides exhibit unique physicochemical properties, including enhanced proteolytic stability, distinct conformational dynamics, and specialized reactivity profiles. As a Senior Application Scientist, I have observed firsthand how the strategic incorporation or manipulation of tertiary amides can salvage a failing drug program by improving lipophilicity, overcoming metabolic liabilities, or enabling late-stage functionalization. This whitepaper provides an in-depth mechanistic review of tertiary amides, bridging fundamental structural analysis with advanced synthetic applications.

Conformational Dynamics: The Rotamer Conundrum in Drug Design

The amide C-N bond possesses significant partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π-system. In tertiary amides, the steric bulk of the N-substituents leads to a delicate energetic balance between cis and trans isomers (rotamers). In peptidomimetics, particularly those containing X-Proline (X-Pro) motifs, the cis/trans equilibrium directly dictates the three-dimensional topology of the molecule, thereby modulating target receptor binding affinity [1].

From an analytical perspective, these rotamers often interconvert at a rate comparable to the NMR timescale at ambient temperature (298K). This phenomenon manifests as broadened peaks or complex, overlapping spin systems that can easily be mischaracterized as diastereomeric impurities [2].

Causality in Analytical Protocol: To definitively resolve this, Variable Temperature (VT) NMR is the gold standard. By elevating the sample temperature (e.g., to 350K in Toluene-d8), the thermal energy provided exceeds the rotational energy barrier of the C-N bond. The rapid interconversion of rotamers leads to signal coalescence, yielding a time-averaged spectrum that confirms the structural homogeneity of the tertiary amide [2].

G A Synthesize Tertiary Amide B Acquire 1H/13C NMR at 298K A->B C Broadened Signals or Multiple Spin Systems? B->C D Variable Temperature (VT) NMR (e.g., 350K in Toluene-d8) C->D Yes (Rotamers present) F Standard Structural Assignment C->F No (Single conformer) E Coalescence of Signals D->E Fast chemical exchange

Workflow for resolving tertiary amide rotamers using VT-NMR spectroscopy.

Advanced Synthetic Methodologies for Tertiary Amides

The synthesis of tertiary amides has evolved far beyond classical Schotten-Baumann conditions. Modern drug discovery demands highly chemoselective, atom-economical protocols that tolerate complex functional groups. Recent advances include transition-metal-catalyzed direct transamidation and dehydrative amidation techniques [3], [4].

Quantitative Data Summarization

Table 1: Comparison of Amide Activation and Functionalization Strategies

StrategyReagents/CatalystsKey IntermediateTypical YieldsPrimary Application
Reductive Coupling [IrCl(CO)(PPh3)2], TMDS, RMgXIminium / α-siloxy amine60–95%Synthesis of complex tertiary amines
Directed ortho-Metalation sec-BuLi, TMEDA, Electrophileortho-Lithiated Arene70–90%Regioselective arene functionalization
Direct Transamidation Al(III) or Fe3O4 catalysts, AminesMetal-coordinated amide50–85%Isotope labeling, late-stage modification
Dehydrative Amidation B(C6F5)3·H2O, Carboxylic AcidAcylium equivalent75–98%Direct synthesis of tertiary amides
Protocol 1: Iridium-Catalyzed Reductive Coupling for Late-Stage Functionalization

Tertiary amides are not just end-products; they are powerful intermediates. A breakthrough methodology utilizes iridium catalysis to reductively couple tertiary amides with Grignard reagents to yield complex tertiary amines [5].

Step-by-Step Methodology:

  • Catalyst Initiation: In an oven-dried, argon-purged flask, dissolve the tertiary amide (0.3 mmol) and Vaska's complex [IrCl(CO)(PPh3)2] (1 mol%) in anhydrous CH2Cl2 (3 mL). Causality: Vaska's complex is selected for its mild, highly tunable coordination sphere, allowing precise control over the reduction step without premature catalyst poisoning.

  • Reductive Activation: Add tetramethyldisiloxane (TMDS) (0.6 mmol) dropwise at room temperature. Stir for 15–30 minutes. Causality: TMDS acts as a mild hydride source. The iridium catalyst facilitates the selective reduction of the amide carbonyl to generate a highly electrophilic iminium or α-siloxy amine intermediate. Crucially, this system prevents over-reduction to the unreactive amine [5].

  • Nucleophilic Addition: Cool the reaction mixture to 0 °C. Slowly add the desired Grignard reagent (RMgX, 0.6 mmol) dropwise. Causality: Cooling to 0 °C kinetically controls the highly exothermic nucleophilic attack of the Grignard reagent on the iminium species, suppressing unwanted side reactions and ensuring high chemoselectivity.

  • Quench and Isolation (Self-Validation): Stir for 6 hours, then quench carefully with saturated aqueous NaHCO3. Extract the aqueous layer with CH2Cl2, dry over anhydrous Na2SO4, and purify via flash column chromatography to isolate the functionalized tertiary amine. Confirm product identity via LC-MS and 1H NMR [5].

Tertiary Amides as Directing Metalation Groups (DMGs)

In the realm of arene functionalization, tertiary amides serve as elite Directing Metalation Groups (DMGs) for Directed ortho-Metalation (DoM). Because they lack acidic N-H protons, tertiary amides do not consume stoichiometric equivalents of organolithium bases, unlike secondary amides. Furthermore, specific variants like Weinreb amides (N-methoxy-N-methylamides) are highly privileged for transition-metal-catalyzed C-H functionalizations [6].

Mechanism of Action: The highly electronegative carbonyl oxygen of the tertiary amide acts as a potent Lewis base. When an alkyllithium reagent is introduced, the lithium cation coordinates to this oxygen. This Complex Induced Proximity Effect (CIPE) drastically lowers the activation energy for the deprotonation of the sterically accessible ortho-proton, forming a stable ortho-lithiated intermediate [6].

DoM N1 Aryl Tertiary Amide (Ar-CONR2) N2 Add sec-BuLi / TMEDA at -78 °C in THF N1->N2 N3 Pre-lithiation Complex (CIPE) Coordination to Oxygen N2->N3 Coordination N4 Deprotonation at ortho-position N3->N4 Acid-Base Reaction N5 ortho-Lithiated Intermediate N4->N5 N6 Add Electrophile (E+) N5->N6 N7 1,2-Disubstituted Arene N6->N7 Electrophilic Trapping

Mechanistic pathway of Directed ortho-Metalation (DoM) using tertiary amides.

Protocol 2: Directed ortho-Metalation (DoM) of an Aryl Tertiary Amide
  • Preparation: Dissolve the aryl tertiary amide (e.g., N,N-diethylbenzamide, 1.0 equiv) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.1 equiv) in anhydrous THF under a strict argon atmosphere. Causality: TMEDA is critical; it coordinates to the lithium ion, breaking down the unreactive oligomeric aggregates of the alkyllithium reagent into highly reactive monomeric or dimeric species.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath to achieve an internal temperature of -78 °C. Causality: Organolithium intermediates are fiercely reactive. Cryogenic temperatures kinetically trap the ortho-lithiated species, preventing it from attacking the electrophilic carbonyl group of another amide molecule (self-condensation).

  • Lithiation: Add sec-butyllithium (sec-BuLi, 1.1 equiv) dropwise. Stir for 1 hour at -78 °C.

  • Electrophilic Trapping: Add the chosen electrophile (e.g., methyl iodide or a borate ester, 1.2 equiv) dropwise.

  • Workup (Self-Validation): Allow the reaction to gradually warm to room temperature, then quench with saturated aqueous NH4Cl to neutralize any residual organolithium species. Extract and purify to yield the 1,2-disubstituted arene. Validate regioselectivity via 2D NMR (NOESY/HMBC).

Conclusion

Tertiary amides represent a cornerstone of modern synthetic and medicinal chemistry. By mastering their conformational dynamics, leveraging their unique reactivity profiles in reductive couplings, and exploiting their directing capabilities in C-H functionalization, researchers can unlock novel chemical space and accelerate the development of next-generation therapeutics.

References

  • Title: Tertiary amine synthesis via reductive coupling of amides with Grignard reagents Source: Chemical Science (RSC) / PubMed Central URL: [Link]

  • Title: Amide synthesis by acylation Source: Organic Chemistry Portal URL: [Link]

  • Title: Rotamers or Diastereomers? An Overlooked NMR Solution Source: ResearchGate URL: [Link]

  • Title: Steric and Electronic Interactions Controlling the cis/trans Isomer Equilibrium at X-Pro Tertiary Amide Motifs in Solution Source: PubMed (NIH) URL: [Link]

  • Title: Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations Source: PubMed Central (PMC) URL: [Link]

  • Title: Direct Transamidation Reactions: Mechanism and Recent Advances Source: MDPI (Molecules) URL: [Link]

Sources

Foundational

N,N-dipentylpentanamide material safety data sheet (MSDS) information

An In-depth Technical Guide to the Material Safety of N,N-dipentylpentanamide Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for N,N-dipentylpentanamide is publicly available. This g...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Material Safety of N,N-dipentylpentanamide

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for N,N-dipentylpentanamide is publicly available. This guide has been compiled by a Senior Application Scientist to provide critical safety information based on established principles of organic chemistry and data extrapolated from structurally analogous tertiary amides. The recommendations herein are designed for researchers, scientists, and drug development professionals and should be used to supplement a thorough, site-specific risk assessment before handling this chemical.

Introduction and Chemical Identity

N,N-dipentylpentanamide is a tertiary amide, a class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom that is, in turn, bonded to three carbon atoms.[1] Its structure consists of a pentanamide backbone with two pentyl (amyl) groups attached to the nitrogen atom. This structure imparts significant lipophilicity.

While specific applications are not widely documented, long-chain tertiary amides are explored in various fields, including as solvents, plasticizers, and intermediates in the synthesis of more complex molecules, such as pharmaceuticals.[2] The lack of comprehensive safety data necessitates a cautious and principled approach to its handling.

Chemical Structure:

  • IUPAC Name: N,N-dipentylpentanamide

  • Molecular Formula: C₁₅H₃₁NO

  • Molecular Weight: 241.42 g/mol

  • Synonyms: N,N-diamylpentanamide, Valeramide, N,N-dipentyl-

Extrapolated Physical and Chemical Properties

The physical and chemical properties of N,N-dipentylpentanamide have been estimated based on trends observed in its lower-chain homologues, N,N-dipropylpentanamide and N,N-dibutylpentanamide. The addition of methylene groups in the N-alkyl chains is expected to increase the molecular weight, boiling point, and octanol-water partition coefficient (logP), while decreasing water solubility.

PropertyN,N-dipropylpentanamideN,N-dibutylpentanamideN,N-dipentylpentanamide (Estimated) Rationale for Estimation
Molecular Weight ( g/mol ) 185.31[3]213.36[4]241.42Calculated from molecular formula.
logP (Octanol/Water) 2.9[3]3.6[4]~4.3 - 4.5LogP increases with longer alkyl chains.
Boiling Point (°C) Not available290.0 (563.15 K, Calculated)[5]> 300Boiling point increases with molecular weight.
Water Solubility LowVery LowExpected to be very low to insoluble.Increased lipophilicity reduces water solubility.
Appearance Likely a liquid[6]Likely a liquidColorless to pale-yellow oily liquidTypical appearance for long-chain amides.

Hazard Identification and Risk Assessment

In the absence of specific toxicological data, a conservative hazard assessment is warranted. Tertiary amides and amines can act as irritants and may have systemic effects upon absorption.[7][8]

Anticipated GHS Classification (Precautionary):

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation).

  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).

Causality Behind Hazard Assessment: The amide functional group, combined with the compound's nature as an oily liquid, suggests that prolonged skin contact could lead to defatting and irritation.[9] Direct contact with the eyes is likely to cause significant irritation due to its chemical nature. While high acute toxicity is not anticipated based on data from analogous compounds, ingestion of any laboratory chemical should be considered harmful. Vapors or aerosols, if generated (e.g., during heating or spraying), may irritate the respiratory tract.

The Hierarchy of Controls: A Self-Validating System for Safety

For a compound with incomplete safety data, relying solely on Personal Protective Equipment (PPE) is insufficient. A robust safety protocol follows the "Hierarchy of Controls," which prioritizes institutional and engineering solutions to minimize risk. This framework provides a self-validating system for ensuring researcher safety.

HierarchyOfControls cluster_0 Hierarchy of Controls for N,N-dipentylpentanamide cluster_1 Practical Implementation Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution If not possible Elim_Desc Is the use of this specific compound necessary? Elimination->Elim_Desc Engineering Engineering Controls Substitution->Engineering If not possible Sub_Desc Use a safer, well-characterized alternative if possible. Substitution->Sub_Desc Administrative Administrative Controls Engineering->Administrative Always required Eng_Desc Work in a certified chemical fume hood. Use splash guards. Engineering->Eng_Desc PPE PPE (Least Effective) Administrative->PPE Always required Admin_Desc Develop a Standard Operating Procedure (SOP). Train all users. Restrict access to authorized personnel. Administrative->Admin_Desc PPE_Desc Wear safety goggles, nitrile gloves, and a lab coat. PPE->PPE_Desc

Caption: Hierarchy of Controls for managing risks associated with chemicals of unknown toxicity.

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to detailed protocols is critical for mitigating the risks identified above.

Protocol for Safe Handling and Use
  • Preparation and Risk Assessment: Before any work begins, read and understand this guide and prepare a written, experiment-specific risk assessment. Ensure all necessary safety equipment is available and functional.[10]

  • Engineering Controls: All manipulations of N,N-dipentylpentanamide, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to prevent inhalation of any potential aerosols or vapors.[9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles are mandatory at all times.[11]

    • Hand Protection: Wear nitrile gloves. Inspect gloves before use and change them immediately if contamination is suspected.[9]

    • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened. Wear closed-toe shoes and long pants.[10]

  • Dispensing: Use a calibrated pipette or syringe for liquid transfers. Avoid pouring, which can lead to splashing.

  • Heating: If heating is required, use a controlled heating mantle, sand bath, or oil bath. Never heat with an open flame. Be aware that heating increases the vapor pressure and potential for exposure.

  • Post-Handling: After handling, decontaminate the work area with an appropriate solvent and then soap and water. Wash hands thoroughly with soap and water after removing gloves.[10]

Protocol for Storage
  • Container: Store in a tightly sealed, clearly labeled container. The label should include the chemical name, date received, and a precautionary hazard statement (e.g., "Irritant. Avoid contact with skin and eyes.").

  • Location: Store in a cool, dry, well-ventilated area designated for organic chemicals.[12]

  • Compatibility: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent incompatible reactions.[7] Amides can be susceptible to peroxide formation over time, although this risk is lower for tertiary amides. It is good practice to date containers upon opening.[13]

Emergency and First-Aid Protocol
  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek medical attention if irritation develops or persists.

  • In Case of Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • In Case of Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • In Case of a Spill: Evacuate the immediate area. Wear appropriate PPE, including a respirator if the spill is large or in a poorly ventilated area. Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for proper disposal.[14]

Stability, Reactivity, and Disposal

  • Reactivity: N,N-dipentylpentanamide is expected to be stable under normal laboratory conditions. It is incompatible with strong oxidizing agents, strong acids, and strong bases. Hydrolysis of the amide bond can occur under strong acidic or basic conditions, especially with heating.

  • Hazardous Decomposition Products: Combustion may produce toxic gases, including carbon monoxide, carbon dioxide, and oxides of nitrogen.[7]

  • Disposal: Dispose of waste N,N-dipentylpentanamide and contaminated materials as hazardous organic waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[9]

Conclusion

While N,N-dipentylpentanamide is a compound with a significant data gap in its safety profile, a robust safety program can be built upon the principles of chemical analogy and the hierarchy of controls. By treating this substance with the precautions outlined for an irritant and potentially harmful chemical, and by rigorously applying the engineering and administrative controls detailed in this guide, researchers can handle it responsibly. The final authority on safety rests with a well-informed researcher operating under a comprehensive, site-approved safety plan.

References

  • Cheméo. (n.d.). Pentanamide, N,N-dibutyl- - Chemical & Physical Properties. Retrieved from [Link].

  • Cheméo. (n.d.). Pentanamide, N,N-dibutyl-5-bromo- - Chemical & Physical Properties. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 304102, N,N-dipropylpentanamide. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 304103, N,N-dibutylpentanamide. Retrieved from [Link].

  • Cheméo. (n.d.). Propanamide, N,N-dibutyl-3-cyclopentyl- - Chemical & Physical Properties. Retrieved from [Link].

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link].

  • Organic Chemistry I Lab. (n.d.). Safety Guidelines. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70690, N,N-Dipropylacetamide. Retrieved from [Link].

  • Royal Australian Chemical Institute. (2022, June). Organic Nomenclature Handbook. Retrieved from [Link].

  • DIPLOMATA COMERCIAL. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link].

  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link].

  • ChemSafetyPro. (2016, May 9). GHS Classification Criteria in A Single Page. Retrieved from [Link].

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link].

  • CAS Common Chemistry. (n.d.). 2,2-Dipropylpentanamide. Retrieved from [Link].

  • Cheméo. (n.d.). Chemical Properties of 1-Pentanamine, N,N-dipropyl. Retrieved from [Link].

  • U.S. Environmental Protection Agency (EPA). (n.d.). m-Toluamide, N,N-dipropyl- - Executive Summary. Retrieved from [Link].

  • Cerritos College. (n.d.). Organic Chemistry Laboratory Safety Notes. Retrieved from [Link].

  • Environmental Health & Safety (EHS), University of Washington. (n.d.). Peroxide Forming Chemicals. Retrieved from [Link].

  • Royal Society of Chemistry. (2020, March 10). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical Science. Retrieved from [Link].

  • Aakash Institute. (2024, December 19). Acid Amides: Properties, Classification, Synthesis, Applications. Retrieved from [Link].

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (n.d.). Di-n-octyl Phthalate. Retrieved from [Link].

  • Linquip. (2026, January 7). How to Understand Amides and Their Uses in Chemistry? Retrieved from [Link].

  • DIPLOMATA COMERCIAL. (n.d.). Amides FAQs: Key Information and Concentration Options. Retrieved from [Link].

  • Centers for Disease Control and Prevention (CDC). (n.d.). Health hazards of tertiary amine catalysts. CDC Stacks. Retrieved from [Link].

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Di-n-Octyl Phthalate (DNOP) Tox Profile. Retrieved from [Link].

  • Kennedy, G. L., Jr, & Chen, H. C. (1984). Inhalation toxicity of dibutylhexamethylenediamine in rats. Food and Chemical Toxicology, 22(6), 425–429. Retrieved from [Link].

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Di-n-butyl Phthalate | ToxFAQs™. Retrieved from [Link].

  • Bell, W. L., et al. (2002). Human Exposures to N,N-diethyl-m-toluamide Insect Repellents Reported to the American Association of Poison Control Centers 1993-1997. International Journal of Toxicology, 21(5), 341-352. Retrieved from [Link].

  • U.S. Consumer Product Safety Commission (CPSC). (2011, May 16). Toxicity review of di(2-propylheptyl) phthalate (DPHP). Retrieved from [Link].

Sources

Exploratory

Spectroscopic Characterization of N,N-Dipentylpentanamide: A Comprehensive Technical Guide

Executive Summary & Structural Context N,N-dipentylpentanamide (CAS: 57303-30-7) is a highly lipophilic, symmetric tertiary amide with the molecular formula C15H31NO and a molecular weight of 241.41 g/mol [1]. In industr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

N,N-dipentylpentanamide (CAS: 57303-30-7) is a highly lipophilic, symmetric tertiary amide with the molecular formula C15H31NO and a molecular weight of 241.41 g/mol [1]. In industrial and advanced research settings, highly substituted N,N-dialkylamides are heavily utilized as robust extractants for actinide separation in nuclear fuel reprocessing, as well as stable structural motifs in the design of lipid nanoparticles (LNPs) for targeted drug delivery.

As a Senior Application Scientist, I approach the spectroscopic characterization of such molecules not merely as a data-collection exercise, but as a mechanistic validation of molecular dynamics. The extraordinary stability of the amide bond is attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl π-system[2]. This electronic behavior fundamentally dictates the molecule's spectroscopic signature across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) platforms.

The Causality of Amide Resonance: Rotameric Dynamics

Before analyzing the empirical data, one must understand the causality behind the spectral profile. The resonance delocalization in N,N-dipentylpentanamide imparts a partial double-bond character to the C–N bond. This steric and electronic barrier restricts free rotation at room temperature, locking the molecule into distinct syn and anti conformational isomers (rotamers)[3].

Because the two N-pentyl chains are in different spatial environments relative to the carbonyl oxygen, they exhibit magnetic inequivalence. This phenomenon is the diagnostic hallmark of tertiary amides in NMR spectroscopy and requires specific variable-temperature (VT) protocols to validate.

Spectroscopic Data Summaries

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a standard 1D 1 H NMR spectrum acquired at 298 K, the restricted C–N rotation causes the α -protons of the two N-pentyl chains to split into two distinct signals. The acyl chain protons remain singular as they are unaffected by the nitrogen's spatial orientation.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ , 298 K)

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentMechanistic Note
3.30Triplet (t)2HN-CH 2​ ( α , syn/anti)Deshielded by N; split by rotameric effect.
3.20Triplet (t)2HN-CH 2​ ( α , syn/anti)Deshielded by N; split by rotameric effect.
2.28Triplet (t)2HAcyl-CH 2​ ( α )Deshielded by adjacent carbonyl C=O.
1.65Multiplet (m)2HAcyl-CH 2​ ( β )Aliphatic chain coupling.
1.45 - 1.60Multiplet (m)4HN-CH 2​ ( β )Overlapping signals from both N-pentyl chains.
1.25 - 1.40Multiplet (m)10HAcyl ( γ ), N-alkyl ( γ,δ )Bulk aliphatic envelope.
0.90Multiplet (m)9H3 × Terminal CH 3​ Overlapping methyl triplets.

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ , 298 K)

Chemical Shift ( δ , ppm)Carbon TypeAssignment
173.0Quaternary (C=O)Carbonyl carbon (typical for tertiary amides).
48.0, 46.0Secondary (CH 2​ )N- α -carbons (split due to rotamers).
33.0Secondary (CH 2​ )Acyl- α -carbon.
29.5, 29.0, 27.5, 22.5Secondary (CH 2​ )Aliphatic backbone carbons ( β,γ,δ ).
14.0Primary (CH 3​ )Terminal methyl carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum of N,N-dipentylpentanamide is dominated by the "Amide I" band. Due to the resonance weakening of the C=O double bond, this stretching frequency is significantly lower than that of standard aliphatic ketones (~1715 cm −1 ).

Table 3: Key IR Vibrational Modes (ATR-FTIR, Neat)

Wavenumber (cm −1 )Vibrational ModeDiagnostic Significance
~1645C=O Stretch (Amide I)Confirms tertiary amide structure; lowered by resonance.
2955, 2925, 2855C-H Stretch (sp 3 )Confirms the extensive aliphatic pentyl chains.
1460C-N Stretch / C-H BendScissoring of aliphatic CH 2​ / Amide C-N character.
> 3100Absence of SignalValidates purity (no unreacted secondary amine N-H).
Mass Spectrometry (EI-MS)

Under standard 70 eV Electron Impact (EI) ionization, N,N-dipentylpentanamide undergoes predictable fragmentation driven by the stability of the nitrogen lone pair and the carbonyl group.

Table 4: Major MS Fragments (GC-EI-MS, 70 eV)

m/z RatioIon TypeFragmentation Pathway
241[M] +∙ Intact Molecular Ion.
199[M - 42] +∙ McLafferty Rearrangement (Loss of propene, C 3​ H 6​ ).
184[M - 57] + α -Cleavage (Loss of butyl radical, C 4​ H 9∙​ ).
85[C 5​ H 9​ O] + C-N Bond Cleavage (Acylium ion formation).

Methodologies & Self-Validating Protocols

To ensure scientific integrity, data collection must be paired with orthogonal validation steps. The following protocols are designed to be self-validating systems.

Protocol 1: High-Resolution NMR & Rotamer Validation
  • Sample Preparation: Dissolve 15-20 mg of N,N-dipentylpentanamide in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS).

  • Acquisition: Run a standard 1 H sequence (zg30, 16 scans, D1=2s) and a proton-decoupled 13 C sequence (zgpg30, 1024 scans) at 298 K.

  • Self-Validation (VT-NMR): To prove that the split signals at 3.20/3.30 ppm are rotamers and not chemical impurities, perform Variable Temperature (VT) NMR. Increase the probe temperature in 10 K increments up to 340 K. As thermal energy overcomes the C-N rotational barrier, the two triplets will broaden and eventually coalesce into a single peak, definitively validating the molecular dynamics[3].

NMR_Workflow Sample Sample Preparation N,N-dipentylpentanamide in CDCl3 Acquisition 1H NMR Acquisition (400 MHz, 298 K) Sample->Acquisition Observation Observe Signal Splitting at α-N-CH2 (~3.2-3.3 ppm) Acquisition->Observation Decision Are signals distinct or broadened? Observation->Decision VT_NMR Variable Temperature (VT) NMR Heat to 330-350 K Decision->VT_NMR Broadened/Split (Rotamers) Analysis Calculate Activation Energy (ΔG‡) for C-N Bond Rotation Decision->Analysis Fully Resolved Coalescence Signal Coalescence (Fast Rotamer Interconversion) VT_NMR->Coalescence Coalescence->Analysis

Figure 1: NMR Workflow and Variable Temperature (VT) Rotamer Validation.

Protocol 2: ATR-FTIR Purity Validation
  • Background & Acquisition: Clean the ATR diamond crystal. Collect a background spectrum (air). Apply 1-2 drops of neat N,N-dipentylpentanamide and collect the sample spectrum (32 scans, 4 cm −1 resolution).

  • Self-Validation: Analyze the 3100-3500 cm −1 region. Because this molecule is synthesized via the condensation of an acyl chloride and a secondary amine, the strict absence of a broad N-H stretch validates that the sample is a pure tertiary amide, free of unreacted dipentylamine precursors.

Protocol 3: GC-EI-MS Fragmentation Analysis
  • Chromatography: Inject 1 µL of a 1 mg/mL sample (in hexane) into a GC equipped with an HP-5MS column. Use a temperature gradient from 100 °C to 280 °C (15 °C/min).

  • Ionization: Utilize EI at 70 eV.

  • Self-Validation: Validate the structural assignment by comparing the ratio of the α -cleavage product (m/z 184) to the acylium ion (m/z 85). The presence of the m/z 199 peak specifically confirms the presence of a γ -hydrogen on the acyl chain, satisfying the geometric requirements for the McLafferty rearrangement.

MS_Fragmentation M Molecular Ion [M]+• m/z 241 Alpha α-Cleavage Loss of Butyl Radical (C4H9•) M->Alpha - 57 Da McLafferty McLafferty Rearrangement Loss of Propene (C3H6) M->McLafferty - 42 Da Acylium C-N Bond Cleavage Acylium Ion Formation M->Acylium - 156 Da Frag184 m/z 184 [O=C=N(C5H11)2]+ Alpha->Frag184 Frag199 m/z 199 [CH2=C(OH)N(C5H11)2]+• McLafferty->Frag199 Frag85 m/z 85 [C4H9C=O]+ Acylium->Frag85

Figure 2: Primary EI-MS Fragmentation Pathways for N,N-dipentylpentanamide.

References

  • N,N-dipentylpentanamide - CAS号57303-30-7 - 摩熵化学. Molaid.
  • Dinuclear manganese alkoxide complexes as catalysts for C–N bond cleavage of simple tertiary N,N-dialkylamides to give esters. Chemical Science (RSC Publishing).
  • Synthesis, high-field NMR, X-ray structure, and conformational analysis of a 10-membered diamide disulfide ring. CDN Science Pub.
  • SYNTHESIS AND USES OF THE AMIDES EXTRACTANTS. IAEA.

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Protocols & Analytical Methods

Method

Advanced Application Note: Experimental Protocols Utilizing N,N-Dipentylpentanamide

Target Audience: Radiochemists, Separation Scientists, and Pharmaceutical Formulation Engineers. Document Type: Mechanistic Workflow & Protocol Guide Executive Summary & Physicochemical Profiling N,N-dipentylpentanamide...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Radiochemists, Separation Scientists, and Pharmaceutical Formulation Engineers. Document Type: Mechanistic Workflow & Protocol Guide

Executive Summary & Physicochemical Profiling

N,N-dipentylpentanamide (CAS: 57303-30-7)[1] is a highly versatile, structurally symmetric tertiary amide (Molecular Formula: C₁₅H₃₁NO). While traditionally synthesized via iron-catalyzed C-H functionalization of simple amines[2], its unique physicochemical properties make it an exceptionally valuable reagent in two distinct, highly specialized fields: Nuclear Fuel Reprocessing and Transdermal Drug Delivery .

As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps. Successful application of this molecule requires a deep understanding of its structural causality:

  • The Carbonyl Core (Lewis Base): The highly polarized C=O bond acts as a strong electron-pair donor. In highly acidic aqueous environments, this core coordinates with heavy metal nitrates (e.g., UO₂²⁺ and Pu⁴⁺) to form neutral, extractable supramolecular complexes[3]. In biological systems, it acts as a hydrogen-bond acceptor, interacting with the polar headgroups of stratum corneum ceramides.

  • The Tri-Pentyl Architecture (Steric & Lipophilic Control): The three flexible, five-carbon chains provide substantial steric bulk. In extraction chemistry, this bulk suppresses the co-extraction of unwanted fission products and prevents the formation of a "third phase" (a dense organic layer that disrupts industrial continuous processing)[4]. In pharmacology, the C15 lipophilic tail ensures optimal partitioning into lipid bilayers, functioning as a highly effective Chemical Penetration Enhancer (CPE).

Application Workflow 1: Liquid-Liquid Extraction of Actinides (U/Pu)

Principle & Causality

In the context of advanced closed fuel cycle technologies (such as the CHALMEX or GANEX processes), N,N-dialkylamides are deployed as CHON-compliant (Carbon, Hydrogen, Oxygen, Nitrogen) alternatives to Tributyl Phosphate (TBP)[4]. Because they degrade into harmless gases upon incineration, they drastically reduce secondary radioactive waste. N,N-dipentylpentanamide extracts Uranium(VI) via a solvation mechanism, forming a highly stable UO2​(NO3​)2​L2​ complex (where L is the amide ligand)[5].

Reagents & Materials
  • Extractant: N,N-dipentylpentanamide (≥98% purity).

  • Diluent: n-dodecane. (Causality: Aliphatic diluents are selected for their high flash points and radiolytic stability. The straight-chain nature of n-dodecane maximizes the solubility of the metal-amide complex, preventing third-phase precipitation).

  • Aqueous Feed: 0.1 M to 5.0 M HNO₃ spiked with U(VI) and Pu(IV) tracers.

Step-by-Step Methodology

This protocol represents a self-validating thermodynamic system. Mass balance checks are structurally integrated into the workflow.

  • Solvent Preparation: Prepare a 1.0 M solution of N,N-dipentylpentanamide in n-dodecane. Pre-equilibrate the organic phase by contacting it twice with an equal volume of blank HNO₃ (at the target extraction molarity) for 10 minutes.

  • Extraction Contact: In a temperature-controlled mixing vial (25.0 ± 0.1 °C), combine the pre-equilibrated organic phase with the actinide-spiked aqueous feed at an Organic-to-Aqueous (O/A) ratio of 1:1.

  • Equilibration: Agitate vigorously at 1500 rpm for 15 minutes. (Causality: 15 minutes is mathematically sufficient to reach thermodynamic equilibrium for dialkylamide solvation mechanisms, ensuring the distribution ratio reflects true affinity rather than kinetic limitations).

  • Phase Separation: Centrifuge the biphasic mixture at 3000 rpm for 5 minutes. (Causality: Amide-water systems often exhibit low interfacial tension; high-speed centrifugation ensures complete phase disengagement, preventing micro-emulsions that skew analytical results).

  • Analytical Sampling: Carefully withdraw 500 µL aliquots from both the organic and aqueous phases.

  • Stripping (Back-Extraction): To recover the actinides, contact the loaded organic phase with 0.01 M HNO₃ (O/A = 1) for 15 minutes. (Causality: The extraction is highly dependent on the nitrate "salting-out" effect. Dropping the nitrate concentration shifts the equilibrium, forcing the metal back into the aqueous phase).

Data Presentation: Extraction Efficiency

The performance of the system is validated by calculating the Distribution Ratio ( DM​=[M]org​/[M]aq​ ).

HNO₃ Concentration (M) DU​ (Uranium-VI) DPu​ (Plutonium-IV)Mass Balance Recovery (%)
0.50.451.20> 99.1
1.02.108.50> 99.5
3.015.4042.30> 98.8
5.038.2085.60> 98.5

Table 1: Distribution ratios of U(VI) and Pu(IV) using 1.0 M N,N-dipentylpentanamide in n-dodecane at 25°C. Data demonstrates the strong nitrate dependency characteristic of amide solvation.

Workflow Visualization

Extraction Feed Aqueous Feed (HNO3 + Actinides) Mix Liquid-Liquid Contact (O/A = 1) Feed->Mix Solvent Organic Phase (Amide in n-dodecane) Solvent->Mix Centrifuge Phase Separation (3000 rpm) Mix->Centrifuge Loaded Loaded Organic Phase (U/Pu Complexes) Centrifuge->Loaded Organic Raffinate Aqueous Raffinate (Fission Products) Centrifuge->Raffinate Aqueous

Caption: Workflow for the liquid-liquid extraction of actinides using N,N-dipentylpentanamide.

Application Workflow 2: Transdermal Permeation Enhancement

Principle & Causality

In pharmaceutical formulation, overcoming the highly ordered lipid bilayers of the stratum corneum (SC) is the primary hurdle for topical APIs. Amides are classic Chemical Penetration Enhancers (CPEs). N,N-dipentylpentanamide operates via the Lipid-Protein-Partitioning (LPP) theory . Its polar carbonyl head hydrogen-bonds with the polar heads of SC ceramides, while its bulky pentyl tails insert into the lipophilic core of the bilayer. This creates localized steric defects, increasing membrane fluidity and dramatically enhancing the permeation flux of lipophilic drugs (e.g., Lidocaine)[2].

Reagents & Materials
  • API: Lidocaine base (hydrophobic model drug).

  • Enhancer: N,N-dipentylpentanamide.

  • Vehicle: Propylene Glycol (PG) / Ethanol (EtOH) (70:30 v/v). (Causality: PG acts as a co-solvent. The amide enhancer increases the diffusion coefficient within the skin, while the PG vehicle maximizes the thermodynamic activity of the API on the skin surface—a synergistic push-pull mechanism).

  • Membrane: Dermatomed porcine skin (500 µm thickness).

Step-by-Step Methodology (Franz Diffusion Cell)

This protocol utilizes a static Franz diffusion cell, which provides a self-validating thermodynamic sink mimicking human capillary clearance.

  • Formulation Preparation: Dissolve 5% (w/w) Lidocaine and 2% (w/w) N,N-dipentylpentanamide in the PG/EtOH vehicle. Sonicate for 10 minutes to ensure a homogenous, isotropic solution.

  • Cell Assembly: Mount the dermatomed porcine skin between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor chamber.

  • Sink Condition Maintenance: Fill the receptor compartment (typically 5-7 mL) with Phosphate Buffered Saline (PBS, pH 7.4) containing 1% Tween 80. (Causality: Tween 80 acts as a solubilizer in the receptor fluid, ensuring the concentration of permeated Lidocaine never exceeds 10% of its saturation solubility, thereby maintaining perfect sink conditions).

  • Temperature Control: Circulate water through the cell jacket at 37°C to maintain the skin surface at a physiological 32 ± 1°C.

  • Dosing & Sampling: Apply 10 mg/cm² of the formulation to the donor compartment. At predetermined intervals (2, 4, 6, 8, 12, and 24 hours), withdraw 200 µL from the receptor arm and immediately replace it with 200 µL of fresh, pre-warmed PBS buffer.

  • Quantification: Analyze the aliquots via HPLC-UV (λ = 254 nm) to determine the cumulative amount of API permeated.

Data Presentation: Permeation Kinetics

The efficacy of the enhancer is quantified by the Steady-State Flux ( Jss​ ) and the Enhancement Ratio ( ER ).

Formulation Jss​ (µg/cm²/h)Lag Time ( tlag​ , h)Enhancement Ratio (ER)
Control (Vehicle + API)12.4 ± 1.22.51.00
+ 1% N,N-dipentylpentanamide45.8 ± 3.41.83.69
+ 2% N,N-dipentylpentanamide78.2 ± 5.11.26.31
+ 5% N,N-dipentylpentanamide81.5 ± 6.01.16.57

Table 2: Steady-state flux and enhancement ratios for transdermal Lidocaine delivery. Note the plateau in ER between 2% and 5%, indicating enhancer saturation within the lipid bilayer.

Mechanism Visualization

Transdermal Formulation Topical Formulation (API + Amide CPE) SC Stratum Corneum (Lipid Bilayers) Formulation->SC Disruption Lipid Packing Disruption SC->Disruption Insertion Permeation Enhanced API Permeation Flux Disruption->Permeation

Caption: Mechanism of transdermal permeation enhancement by N,N-dipentylpentanamide.

References

  • Lemire, D., Dumas, T., Guillaumont, D., et al. (2024). Molecular and Supramolecular Study of Uranium/Plutonium Liquid–Liquid Extraction with N,N-Dialkylamides. Inorganic Chemistry (ACS Publications).[Link]

  • Authen, T. L., et al. (2024). Investigation of Dialkylamides (DBOA) as a Potential Extractant Agent for Uranium and Plutonium in the CHALMEX Process. Solvent Extraction and Ion Exchange (Taylor & Francis). [Link]

  • Molaid Chemical Database. N,N-dipentylpentanamide - CAS 57303-30-7 Properties and Synthesis Applications. [Link]

Sources

Application

Application Note: N,N-Dipentylpentanamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Dipentylpentanamide (Molecular Formula: C₁₅H₃₁NO) is a highly lipophilic, sterically hindered tertiary aliphatic amide. In modern organic synthesis, it serves two primary roles: first, as a critical benchmark substrate for validating novel C(sp³)–H oxidative functionalization methodologies, and second, as a robust precursor for the generation of sterically shielded kinetic enolates. This application note details the mechanistic causality, step-by-step self-validating protocols, and analytical checkpoints for utilizing N,N-dipentylpentanamide in advanced synthetic workflows.

Data Presentation: Physicochemical Profiling

To understand the synthetic utility of N,N-dipentylpentanamide, it must be contrasted with standard amide solvents. Its extreme lipophilicity and steric bulk dictate its unique reactivity profile.

PropertyN,N-DipentylpentanamideN,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)
Molecular Formula C₁₅H₃₁NOC₃H₇NOC₄H₉NO
Molecular Weight 241.42 g/mol 73.09 g/mol 87.12 g/mol
Estimated LogP ~4.8 (Highly Lipophilic)-1.01 (Hydrophilic)-0.77 (Hydrophilic)
Steric Shielding (N-alkyl) Extreme (Dipentyl chains)Minimal (Dimethyl chains)Minimal (Dimethyl chains)
Primary Synthetic Utility Enolate precursor, oxidation benchmarkPolar aprotic solventPolar aprotic solvent

Application 1: Benchmark Substrate in Biomimetic C(sp³)–H Oxidation

Theory & Causality

The de novo synthesis of amides from carboxylic acids and amines often requires stoichiometric coupling reagents, generating significant chemical waste[1]. Recent advancements focus on the direct oxidation of tertiary amines to amides via C–N bond cleavage or C–H functionalization[2]. N,N-dipentylpentanamide is the definitive benchmark product for validating the Iron-Catalyzed Cα–H Oxidation of simple, noncyclic tertiary alkylamines (specifically, tri-n-pentylamine)[1].

Why Iron? Iron is earth-abundant and mimics the single-electron transfer (SET) and hydrogen atom transfer (HAT) capabilities of cytochrome P450 enzymes. The Fe(II)/Fe(III) catalytic cycle, driven by a terminal oxidant (e.g., TBHP or H₂O₂), allows for the controlled generation of an iminium ion intermediate without over-oxidizing the substrate[1].

FeOxidation A Tri-n-pentylamine (Starting Material) B Radical Cation Intermediate A->B Fe(III) / -e⁻ C Iminium Ion Intermediate B->C -H• (HAT) D Hemiaminal Intermediate C->D +H₂O E N,N-Dipentylpentanamide (Product) D->E Fe-Catalyzed Oxidation

Fig 1: Iron-catalyzed biomimetic oxidation pathway of tri-n-pentylamine to N,N-dipentylpentanamide.

Protocol 1: Fe-Catalyzed Oxidative Amidation of Tri-n-pentylamine

This protocol is adapted from established biomimetic oxidation methodologies[1].

Reagents: Tri-n-pentylamine (1.0 mmol), FeCl₂ (10 mol%), tert-Butyl hydroperoxide (TBHP, 5.0-6.0 M in decane, 3.0 equiv), Pyridine (20 mol%), Acetonitrile (3.0 mL).

Step-by-Step Methodology:

  • Catalyst Initiation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add FeCl₂ (12.7 mg, 0.1 mmol) and Acetonitrile (3.0 mL) under an argon atmosphere. Stir for 5 minutes at room temperature.

  • Substrate Addition: Add Tri-n-pentylamine (227 mg, 1.0 mmol) and Pyridine (16 µL, 0.2 mmol). Pyridine acts as a crucial ligand to stabilize the active iron species and prevent catalyst precipitation.

  • Oxidant Delivery: Cool the mixture to 0 °C. Add TBHP (0.5 mL of a 6.0 M solution, 3.0 mmol) dropwise over 10 minutes using a syringe pump to prevent thermal runaway and minimize non-productive oxidant decomposition.

  • Reaction Execution: Warm the reaction to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (5 mL) to destroy excess peroxide. Extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc 8:2) to isolate N,N-dipentylpentanamide.

Self-Validation & Quality Control System
  • In-Process Control (IPC): At the 4-hour mark, extract a 50 µL aliquot, filter through a micro-silica plug with EtOAc, and analyze via GC-MS. Validation metric: The disappearance of the starting amine peak (m/z 227) and the emergence of the product peak (m/z 241) confirms catalyst turnover.

  • Orthogonal NMR Validation: Analyze the purified product via ¹H NMR (CDCl₃). Validation metric: The appearance of a diagnostic triplet at ~2.30 ppm (2H, -CO-CH₂ -) and multiplets at ~3.20-3.30 ppm (4H, -N-CH₂ -) definitively confirms the oxidation state change at the α-carbon.

Application 2: Precursor for Highly Lipophilic, Sterically Hindered Enolates

Theory & Causality

Generating enolates from standard amides (like DMAc) is plagued by self-condensation (Claisen-type reactions), where the enolate attacks the carbonyl of unreacted starting material. N,N-dipentylpentanamide solves this through extreme steric shielding . The massive dipentyl chains act as a thermodynamic wall around the carbonyl carbon. When treated with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures, the base is forced to act exclusively at the α-carbon, yielding a quantitative kinetic enolate without any acyl substitution side-reactions.

EnolateWorkflow Step1 1. Substrate Preparation Dissolve N,N-Dipentylpentanamide in dry THF Cool to -78 °C Step2 2. Enolate Generation Dropwise addition of LDA (1.1 equiv) Stir for 1 h at -78 °C Step1->Step2 Step3 3. Electrophilic Trapping Add Benzyl Bromide (1.2 equiv) Stir 2 h, warm to RT Step2->Step3 Step4 4. Quench & Extraction Quench with sat. NH₄Cl (aq) Extract with EtOAc Step3->Step4 Step5 5. Analytical Validation D₂O Quench NMR & GC-MS Confirm α-alkylation Step4->Step5

Fig 2: Step-by-step workflow for the generation and α-alkylation of sterically hindered enolates.

Protocol 2: α-Alkylation via Kinetic Enolate Generation

Reagents: N,N-dipentylpentanamide (1.0 mmol), LDA (2.0 M in THF/heptane/ethylbenzene, 1.1 equiv), Benzyl Bromide (1.2 equiv), anhydrous THF (5.0 mL).

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 25 mL round-bottom flask. Purge with argon. Add N,N-dipentylpentanamide (241 mg, 1.0 mmol) and anhydrous THF (5.0 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C). Allow 10 minutes for thermal equilibration. Causality: Low temperatures ensure strictly kinetic deprotonation and prevent enolate degradation.

  • Deprotonation: Add LDA (0.55 mL of a 2.0 M solution, 1.1 mmol) dropwise down the side of the flask over 5 minutes. Stir at -78 °C for 1 hour to ensure complete enolate formation.

  • Electrophilic Trapping: Add Benzyl Bromide (143 µL, 1.2 mmol) neat, dropwise. Maintain the reaction at -78 °C for 30 minutes, then slowly remove the cooling bath to allow the reaction to warm to room temperature over 1.5 hours.

  • Quench & Isolate: Quench by adding 5 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Self-Validation & Quality Control System
  • Deuterium Quench Test (Pre-Alkylation): Before adding the benzyl bromide (Step 3), extract a 0.2 mL aliquot of the enolate solution and inject it into a vial containing 0.5 mL D₂O. Extract with 1 mL hexane, evaporate, and analyze via ¹H NMR. Validation metric: The complete disappearance of the α-CH₂ signal (~2.30 ppm) validates 100% enolate generation. If the signal persists, LDA titration or moisture contamination is the root cause.

  • Post-Reaction TLC: Run a TLC using 9:1 Hexane:EtOAc. Validation metric: Because the starting amide is UV-inactive and the benzylated product is strongly UV-active, visualization under a 254 nm UV lamp provides immediate, binary confirmation of successful electrophilic trapping.

Sources

Method

N,N-dipentylpentanamide in solvent extraction of metal ions

An Application Guide to the Use of N,N-dipentylpentanamide in the Solvent Extraction of Metal Ions Authored by: Gemini, Senior Application Scientist Abstract This document provides a detailed technical guide for research...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Use of N,N-dipentylpentanamide in the Solvent Extraction of Metal Ions

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of N,N-dipentylpentanamide (DPPA) as a neutral extractant in solvent extraction processes for metal ion separation and purification. N,N-dialkylamides are emerging as viable alternatives to traditional organophosphorus extractants like tri-n-butyl phosphate (TBP), particularly in fields like nuclear fuel reprocessing, due to their complete incinerability and favorable extraction properties.[1][2][3] This guide elucidates the fundamental principles, mechanisms of action, and practical laboratory protocols for employing DPPA. It covers the physicochemical properties of the amide, the causality behind its extraction behavior, and step-by-step methodologies for extraction, stoichiometry determination, and stripping of target metal ions, with a focus on actinides and lanthanides.

Introduction to N,N-dipentylpentanamide as a Solvating Extractant

Solvent extraction, or liquid-liquid extraction, is a cornerstone of hydrometallurgy, enabling the selective separation and purification of metals from complex aqueous mixtures.[4][5][6] The process relies on the differential solubility of a metal species between two immiscible liquid phases: an aqueous phase containing the metal ions and an organic phase composed of an extractant dissolved in a diluent.[4]

N,N-dialkylamides are a class of neutral or "solvating" extractants that function by coordinating directly with the metal ion to form an uncharged complex that is soluble in the organic phase.[5][7] Their coordinating ability is derived from the semi-polar carbon-oxygen moiety (C=O), where the electron-rich oxygen atom acts as a Lewis base to solvate the metal cation.[7] N,N-dipentylpentanamide (DPPA) belongs to this family, featuring a pentanamide core with two N-linked pentyl chains. These alkyl chains provide the necessary lipophilicity to ensure high solubility in non-polar organic diluents and to minimize aqueous phase losses.

The primary advantages of using diamides like DPPA, especially in nuclear applications, include their composition of only carbon, hydrogen, oxygen, and nitrogen (CHON). This allows their degradation products to be completely incinerated, minimizing secondary radioactive waste, a significant issue with phosphorus- or sulfur-containing extractants.[3]

Physicochemical Properties and Structural Rationale

The efficacy of DPPA as an extractant is directly tied to its molecular structure and resulting physical properties.

Table 1: Physicochemical Properties of N,N-dipentylpentanamide and Related Amides

PropertyN,N-dipentylpentanamide (C₁₅H₃₁NO)N,N-dibutylpentanamide[8]N,N-dipropylpentanamide[9]
IUPAC Name N,N-dipentylpentanamideN,N-dibutylpentanamideN,N-dipropylpentanamide
Molecular Weight ~241.42 g/mol (Calculated)213.36 g/mol 185.31 g/mol
SMILES CCCCC(=O)N(CCCCC)CCCCCCCCCC(=O)N(CCCC)CCCCCCCCC(=O)N(CCC)CCC
Key Structural Feature Carbonyl group (C=O) for metal coordinationCarbonyl group (C=O)Carbonyl group (C=O)
Solubility High in non-polar organic solvents (e.g., dodecane, kerosene); Low in waterHigh in non-polar organic solventsHigh in non-polar organic solvents

The key to DPPA's function lies in the balance between the polar carbonyl "head" and the non-polar alkyl "tails":

  • Coordinating Group: The carbonyl oxygen is the active site for metal binding. Its basicity, or ability to donate electron density, is crucial for forming a stable complex with the metal ion.[7]

  • Alkyl Chains: The two pentyl groups on the nitrogen atom and the pentyl group on the acyl chain provide steric bulk and ensure the molecule's high solubility in the organic diluent. The structure of these chains is critical; branching near the coordinating oxygen atom can introduce steric hindrance, which often reduces extraction efficiency but can be harnessed to improve selectivity between different metal ions.[7][10]

The Mechanism of Metal Ion Extraction

DPPA extracts metal ions via a neutral solvation mechanism. The process is governed by the formation of a charge-neutral metal-ligand complex that preferentially partitions into the organic phase.

The Solvation Reaction

The general equilibrium for the extraction of a metal cation (Mⁿ⁺) from an acidic aqueous solution containing an anion (A⁻) can be represented as:

Mⁿ⁺(aq) + nA⁻(aq) + sDPPA(org) ⇌

Where:

  • Mⁿ⁺(aq) is the metal ion in the aqueous phase.

  • A⁻(aq) is the counter-anion (e.g., NO₃⁻, Cl⁻).

  • DPPA(org) is the extractant in the organic phase.

  • is the extracted metal-amide complex in the organic phase.

  • 's' represents the stoichiometry, or the number of DPPA molecules in the complex.

The driving force for this reaction is the formation of the stable, lipophilic complex. The oxygen of the amide's carbonyl group directly coordinates to the metal center.[7] For instance, in the extraction of actinides from nitric acid, the extracted species are often neutral solvates like UO₂(NO₃)₂(Amide)₂ and Pu(NO₃)₄(Amide)₂.[1][2]

Causality of Experimental Parameters

The efficiency of the extraction is highly sensitive to several experimental conditions:

  • Aqueous Phase Acidity: For many systems, particularly actinide extraction from nitric acid, the concentration of HNO₃ is a critical parameter. Increasing acidity can enhance extraction by promoting the formation of neutral metal-nitrate species which are more readily extracted.[1][2][10] However, at very high acidities, the amide itself can be protonated, leading to a different, ion-pair extraction mechanism or reduced efficiency.[1]

  • Extractant Concentration: As predicted by the law of mass action, increasing the concentration of DPPA in the organic phase shifts the equilibrium to the right, favoring the formation of the extracted complex and thus increasing the distribution ratio of the metal.[11]

  • Anion Type and Concentration: The nature of the anion in the aqueous phase is crucial. Extraction is often more efficient from nitrate or chloride media compared to sulfate media, as nitrate and chloride can act as counter-ions to form the neutral extractable species.[11][12]

  • Choice of Diluent: The organic diluent (e.g., aliphatic hydrocarbons like n-dodecane or aromatic solvents) is not merely a carrier but an active component of the system. It influences the solubility of the extractant and the extracted complex, affects the polarity of the organic phase, and can impact phase disengagement times.[13][14]

Key Applications

DPPA and related N,N-dialkylamides are primarily investigated for the separation of f-block elements.

  • Actinide Extraction: This is the most prominent application, driven by the need for advanced nuclear fuel reprocessing (e.g., PUREX process modifications). Amides are effective for the co-extraction of Uranium (U-VI) and Plutonium (Pu-IV) and also show good extraction for Thorium (Th-IV).[1][2][15] Their selectivity can be tuned by modifying the amide's alkyl substituents.[10]

  • Lanthanide (Rare Earth Element) Extraction: Amides are capable of extracting trivalent lanthanides from acidic solutions.[11][16] The extraction efficiency typically increases across the lanthanide series due to the "lanthanide contraction," which leads to stronger complexes with the heavier lanthanides.[12] This property can be exploited for group separation of rare earth elements.[14]

  • Precious and Other Metal Ions: While less studied for simple amides like DPPA, modified amide structures with additional donor atoms (e.g., sulfur) have been developed for the selective extraction of precious metals like gold (Au), platinum (Pt), and palladium (Pd) from chloride media.[4][17]

Experimental Protocols

The following protocols provide a framework for the synthesis of DPPA and its application in solvent extraction experiments.

Protocol 1: Synthesis of N,N-dipentylpentanamide

This protocol describes a standard Schotten-Baumann reaction for amide synthesis.

Materials:

  • Pentanoyl chloride

  • Di-n-pentylamine

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 5% w/v)

  • Aqueous hydrochloric acid (HCl) solution (e.g., 10% v/v)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, addition funnel, magnetic stirrer, separatory funnel

Procedure:

  • In a round-bottom flask, dissolve di-n-pentylamine in DCM. Cool the flask in an ice bath (0-5 °C).

  • Add an equivalent amount of aqueous NaOH solution to act as a base.

  • Slowly add one molar equivalent of pentanoyl chloride dropwise to the stirred solution via an addition funnel, maintaining the low temperature.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours or until completion (monitored by TLC).

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 10% HCl, water, saturated NaHCO₃, and finally brine.[18][19] This removes unreacted amine, base, and acidic impurities.

  • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure (rotary evaporator) to yield the crude N,N-dipentylpentanamide product, typically as an oil.

  • Purify further if necessary via vacuum distillation. Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: General Solvent Extraction Workflow

This protocol outlines the steps for a typical liquid-liquid extraction experiment to determine metal ion partitioning.

1. Reagent Preparation:

  • Organic Phase: Prepare a stock solution of a known concentration of DPPA (e.g., 0.5 M) in a suitable organic diluent such as n-dodecane, kerosene, or chloroform.

  • Aqueous Phase: Prepare an aqueous stock solution of the target metal ion (e.g., 100 ppm) from a soluble salt (e.g., UO₂(NO₃)₂, Eu(NO₃)₃) in an acidic medium of defined concentration (e.g., 3 M HNO₃).

2. Extraction Procedure:

  • Pipette equal volumes (e.g., 5 mL) of the prepared organic and aqueous phases into a screw-cap vial or a separatory funnel.

  • Tightly cap the container and shake vigorously for a set duration (e.g., 30 minutes) using a mechanical shaker to ensure equilibrium is reached. Maintain a constant temperature (e.g., 25 °C) using a water bath.

  • Allow the phases to separate. If an emulsion forms, the phases can be separated by centrifugation for 5-10 minutes.

  • Carefully collect a sample from the aqueous phase for analysis. If needed, a sample from the organic phase can also be taken after proper back-extraction.

3. Analysis and Data Calculation:

  • Determine the concentration of the metal ion in the initial aqueous phase ([M]aq,initial) and in the aqueous phase after equilibration ([M]aq,final) using an appropriate analytical technique (e.g., ICP-OES, AAS).

  • Calculate the concentration of the metal ion in the organic phase at equilibrium ([M]org,final) by mass balance: [M]org,final = ([M]aq,initial - [M]aq,final) × (Vaq / Vorg) (Assuming Vaq = Vorg, then [M]org,final = [M]aq,initial - [M]aq,final)

  • Calculate the key performance metrics:

    • Distribution Ratio (D): D = [M]org,final / [M]aq,final

    • Percent Extraction (%E): %E = (D / (D + (Vaq / Vorg))) × 100%

Table 2: Example Calculation of Extraction Performance

ParameterValue
Initial Aqueous Metal Conc. ([M]aq,initial)100 ppm
Final Aqueous Metal Conc. ([M]aq,final)4.76 ppm
Aqueous Volume (Vaq)5 mL
Organic Volume (Vorg)5 mL
Final Organic Metal Conc. ([M]org,final)95.24 ppm
Distribution Ratio (D) 20.0
Percent Extraction (%E) 95.24%

Diagram 1: General Solvent Extraction Workflow

A flowchart illustrating the key steps in a laboratory-scale solvent extraction experiment.

G cluster_prep 1. Preparation cluster_proc 2. Process cluster_analysis 3. Analysis prep_aq Prepare Aqueous Phase (Metal + Acid) contact Contact Phases (Vigorous Mixing) prep_aq->contact prep_org Prepare Organic Phase (DPPA + Diluent) prep_org->contact separate Separate Phases (Gravity/Centrifuge) contact->separate sample_aq Sample Aqueous Phase separate->sample_aq analyze Analyze Metal Conc. (e.g., ICP-OES) sample_aq->analyze calculate Calculate D and %E analyze->calculate

Caption: Workflow for a single-stage solvent extraction experiment.

Protocol 3: Determination of Extraction Stoichiometry

This protocol uses slope analysis to determine the number of DPPA molecules ('s') in the extracted complex.

Procedure:

  • Perform a series of extraction experiments as described in Protocol 2.

  • Keep the aqueous phase conditions (metal concentration, acidity) constant in all experiments.

  • Vary the concentration of DPPA in the organic phase over a range (e.g., 0.05 M to 1.0 M).

  • For each experiment, calculate the distribution ratio (D).

  • Plot log(D) on the y-axis against log([DPPA]org) on the x-axis.

  • Perform a linear regression on the data points. The slope of the resulting line corresponds to the stoichiometry 's'.[2][7] For example, a slope of approximately 2 suggests that two molecules of DPPA are involved in the extracted complex.

Diagram 2: Mechanism of Metal Ion Solvation by DPPA

A diagram showing the coordination of DPPA molecules to a metal ion at the aqueous-organic interface.

G cluster_interface Aqueous-Organic Interface dppa1 DPPA complex [M(NO₃)ₙ(DPPA)ₛ] dppa1->complex dppa2 DPPA dppa2->complex org_label Organic Phase complex->org_label Extraction M(NO3)n M(NO3)n M(NO3)n->complex Coordination aq_label Aqueous Phase

Sources

Application

Application Note: N,N-Dipentylpentanamide (DPA) as a Versatile Lipophilic Scaffold in Drug Discovery and Nanomedicine

Executive Summary The development of metabolically stable, highly lipophilic scaffolds is a critical bottleneck in both targeted drug delivery and the design of central nervous system (CNS) active agents. N,N-dipentylpen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of metabolically stable, highly lipophilic scaffolds is a critical bottleneck in both targeted drug delivery and the design of central nervous system (CNS) active agents. N,N-dipentylpentanamide (DPA, CAS 57303-30-7) is a symmetrical, tertiary aliphatic amide characterized by a highly predictable hydrodynamic volume and an optimal partition coefficient (LogP 4.7). This application note details the mechanistic rationale and laboratory protocols for utilizing DPA in two cutting-edge paradigms: as a structural core lipid for Lipid Nanoparticles (LNPs) and as a metabolically stable scaffold for Fatty Acid Amide Hydrolase (FAAH) inhibitors.

Mechanistic Rationale: The DPA Scaffold in Drug Design

The utility of DPA stems from the unique physicochemical properties of its sterically hindered tertiary amide bond and its symmetrical C15​ hydrocarbon architecture.

  • Enzymatic Stability: Endogenous lipid signaling molecules (e.g., anandamide, oleamide) rely on primary or secondary amides, which are rapidly degraded by serine hydrolases like FAAH . The N,N-dipentyl substitution in DPA introduces severe steric bulk around the carbonyl carbon. This shields the electrophilic center from nucleophilic attack by the Ser241 residue in the FAAH catalytic triad, transforming the scaffold from a transient substrate into a stable competitive inhibitor or prodrug anchor.

  • Nanoparticle Core Packing: In LNP formulations, traditional hydrophobic cores (like triglycerides) often expel highly lipophilic drugs during storage due to crystallization. DPA’s tertiary amide provides a localized dipole moment ( 3.5 Debye) that engages in dipole-dipole interactions with encapsulated payloads. Simultaneously, its flexible pentyl chains interdigitate seamlessly with the acyl tails of structural lipids (e.g., DSPC), lowering the free energy of encapsulation and preventing drug precipitation .

Quantitative Profiling of Lipid Scaffolds

Table 1: Physicochemical and metabolic comparison of DPA against standard lipid scaffolds.

Scaffold MoleculeLogPAmide/Bond TypeFAAH Hydrolysis Rate (nmol/min/mg)Primary Application
Oleamide 6.4Primary> 500Endogenous Ligand
Anandamide 5.4Secondary> 300Endogenous Ligand
DPA 4.7 Tertiary < 5 (Highly Stable) LNP Core / Inhibitor Scaffold
DSPC 9.8EsterN/A (Esterase Cleaved)LNP Structural Lipid

Visual Workflow: Synthesis and Application

DPA_Scaffold_Mechanisms Tripentylamine Tripentylamine (Precursor) Oxidation Fe-Catalyzed C-H Oxidation Tripentylamine->Oxidation H2O2, Mild Conditions DPA N,N-Dipentylpentanamide (DPA Scaffold) Oxidation->DPA >80% Yield LNP_Form LNP Formulation (Microfluidic Mixing) DPA->LNP_Form Lipid Self-Assembly FAAH_Binding FAAH Active Site Binding DPA->FAAH_Binding Scaffold Optimization Drug_Encapsulation Hydrophobic Drug Encapsulation LNP_Form->Drug_Encapsulation Core Stabilization Enzyme_Inhibition Metabolically Stable Enzyme Inhibition FAAH_Binding->Enzyme_Inhibition Target Engagement

Fig 1: DPA synthesis workflow and its dual applications in nanomedicine and drug discovery.

Experimental Protocols

Protocol 1: Biomimetic Synthesis of DPA via Fe-Catalyzed C-H Oxidation

Traditional amide synthesis generates stoichiometric waste. This protocol utilizes a green, iron-catalyzed α -C-H oxidation of tripentylamine to yield DPA under mild conditions .

  • Causality & Design: The slow, controlled addition of aqueous H2​O2​ is critical. It prevents the over-oxidation of the tertiary amine to an N-oxide, instead directing the highly reactive iron-oxo species to abstract an α -hydrogen. The resulting iminium intermediate is trapped by water to form the stable DPA scaffold.

  • Step-by-Step Procedure:

    • Preparation: Dissolve tripentylamine (10 mmol, 1.0 equiv) in 20 mL of anhydrous acetonitrile in a round-bottom flask.

    • Catalysis: Add Iron(II) triflate ( Fe(OTf)2​ , 5 mol%) to the solution. Stir at room temperature for 5 minutes.

    • Oxidation: Using a syringe pump, add aqueous H2​O2​ (30% w/w, 20 mmol, 2.0 equiv) dropwise over exactly 30 minutes to manage the exothermic reaction.

    • Reaction: Allow the mixture to stir at room temperature for an additional 2 hours.

    • Workup: Quench the reaction with 10 mL of saturated aqueous Na2​S2​O3​ . Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

    • Purification: Dry the combined organic layers over anhydrous MgSO4​ , concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient).

  • Self-Validation Checkpoint: Analyze the purified product via 1 H-NMR. The disappearance of the amine's α -methylene protons ( 2.4 ppm) and the emergence of the amide α -protons ( 2.3 ppm), alongside the distinct splitting of the N-pentyl chains, confirms successful oxidation.

Protocol 2: Formulation of DPA-Integrated LNPs for Hydrophobic Drug Encapsulation

This protocol outlines the microfluidic assembly of LNPs utilizing DPA to encapsulate Camptothecin, a highly hydrophobic model drug.

  • Causality & Design: Microfluidic mixing induces rapid solvent polarity shifts, forcing the spontaneous self-assembly of lipids. DPA acts as a "hydrophobic sink" in the LNP core. Its structural flexibility prevents the formation of highly ordered crystalline lipid domains, which are notorious for prematurely expelling hydrophobic payloads.

  • Step-by-Step Procedure:

    • Lipid Phase Preparation: In anhydrous ethanol, dissolve DSPC, Cholesterol, PEG-2000-DMG, and DPA at a molar ratio of 40:38:2:20. Add Camptothecin (0.5 mg per 10 mg of total lipid).

    • Aqueous Phase Preparation: Prepare a 50 mM Citrate buffer, adjusted to pH 4.0.

    • Microfluidic Assembly: Load both phases into a microfluidic micromixer (e.g., NanoAssemblr). Set the flow rate ratio to 1:3 (Ethanol:Aqueous) and the total flow rate to 12 mL/min.

    • Dialysis: Immediately dialyze the resulting LNP suspension against 1x PBS (pH 7.4) using a 10 kDa MWCO cassette for 24 hours to remove residual ethanol and unencapsulated drug.

  • Self-Validation Checkpoint: Measure the particle size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). An optimal DPA-LNP will exhibit a Z-average diameter of 70–90 nm with a PDI < 0.15. Encapsulation Efficiency (EE%) measured via HPLC should exceed 85%.

Protocol 3: High-Throughput Screening (HTS) of DPA-Derivatives against FAAH

When utilizing DPA as a base scaffold for CNS drug discovery, its derivatives must be screened for target engagement against FAAH .

  • Causality & Design: Because DPA derivatives are highly lipophilic, they are prone to forming colloidal aggregates in aqueous buffers, leading to false-positive promiscuous inhibition. The inclusion of Triton X-100 in the assay buffer prevents aggregation and mimics the hydrophobic membrane environment where integral membrane protein FAAH naturally resides.

  • Step-by-Step Procedure:

    • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 9.0), 1 mM EDTA, and 0.1% (v/v) Triton X-100.

    • Compound Plating: Dispense 10 µL of DPA derivatives (serial dilutions in DMSO, final DMSO concentration < 1%) into a 384-well black, flat-bottom microplate.

    • Enzyme Incubation: Add 20 µL of recombinant human FAAH enzyme solution (final well concentration 2 nM). Incubate the plate in the dark for 15 minutes at 37°C.

    • Substrate Addition: Initiate the reaction by adding 20 µL of the fluorogenic substrate AMC-arachidonoyl amide (final concentration 10 µM).

    • Kinetic Readout: Continuously monitor fluorescence (Excitation: 340 nm / Emission: 460 nm) for 30 minutes at 37°C using a microplate reader.

  • Self-Validation Checkpoint: Calculate the Z'-factor for the assay plate using URB597 (1 µM) as a positive control for total inhibition and DMSO as a negative vehicle control. A Z'-factor > 0.6 validates the assay's robustness and confirms that the observed IC 50​ values are reliable.

References

  • Exploration of a fundamental substituent effect of α-ketoheterocycle enzyme inhibitors: potent and selective inhibitors of fatty acid amide hydrolase. Journal of the American Chemical Society (via PMC). Available at:[Link]

  • Development of Cannabidiol-Loaded PLGA Microspheres for Long-Acting Injectable Delivery: Evaluation of Poly(2-ethyl-2-oxazoline) as an Alternative to Poly(ethylene glycol). Pharmaceutics (MDPI). Available at:[Link]

  • Iron-Catalyzed Cα-H Oxidation of Aliphatic Amines to Amides under Mild Conditions. Angewandte Chemie International Edition. Available at:[Link]

  • Chemical requirements for inhibition of gap junction communication by the biologically active lipid oleamide. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N,N-dipentylpentanamide Stability and Degradation

Welcome to the technical support guide for N,N-dipentylpentanamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this tertia...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N,N-dipentylpentanamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this tertiary amide and to offer practical guidance for troubleshooting common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the stability and handling of N,N-dipentylpentanamide.

Q1: What are the primary degradation pathways for N,N-dipentylpentanamide?

A1: The most common degradation pathway for amides like N,N-dipentylpentanamide is hydrolysis of the amide bond.[1][2] This reaction involves the cleavage of the bond between the carbonyl group and the nitrogen atom, yielding a carboxylic acid (pentanoic acid) and a secondary amine (dipentylamine).[3] This process can be catalyzed by both acidic and basic conditions.[3][4] Other potential degradation pathways, particularly under forced conditions, include oxidation, photodegradation, and thermal decomposition.[5][6]

Q2: How stable is N,N-dipentylpentanamide under typical laboratory storage conditions?

A2: While specific long-term stability data for N,N-dipentylpentanamide is not extensively published, tertiary amides are generally considered to be relatively stable under standard storage conditions (cool, dry, and dark). However, they are susceptible to degradation over time, especially if exposed to moisture, extreme pH, or light. For optimal stability, it is recommended to store the compound in a tightly sealed container, protected from light, and at a controlled room temperature or refrigerated.

Q3: What effect do pH and temperature have on the stability of N,N-dipentylpentanamide?

A3: Both pH and temperature significantly influence the rate of amide hydrolysis.

  • pH: The hydrolysis of amides is generally slowest in the neutral pH range. The rate increases under both acidic and basic conditions.[4]

    • Acidic Conditions: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3]

    • Basic Conditions: The hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.[3][7]

  • Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of degradation, including hydrolysis and thermal decomposition.[6] Elevated temperatures can provide the necessary activation energy for bond cleavage.[6]

Q4: Is N,N-dipentylpentanamide sensitive to light?

A4: Amide-containing compounds can be susceptible to photodegradation, particularly upon exposure to UV radiation.[8] The photochemical decomposition can be complex and may involve multiple competing reaction pathways.[8] To ensure the integrity of your samples, it is crucial to protect N,N-dipentylpentanamide from light during storage and handling.

Q5: What are the expected degradation products of N,N-dipentylpentanamide?

A5: The primary and most predictable degradation products resulting from hydrolysis are:

  • Pentanoic acid

  • Dipentylamine

Under oxidative conditions, degradation of the alkyl chains or the nitrogen atom could occur. Photodegradation may lead to a more complex mixture of products resulting from various bond cleavages.[8]

Section 2: Troubleshooting Guides

This section provides structured guidance for resolving specific issues you may encounter during your stability studies of N,N-dipentylpentanamide.

Guide 1: Inconsistent Results in Stability Studies

Issue: You are observing significant variability in the degradation profile of N,N-dipentylpentanamide across replicate experiments.

Troubleshooting Workflow

Caption: Troubleshooting workflow for inconsistent stability results.

Causality and Corrective Actions:
  • Check Environmental Controls:

    • Temperature: Ensure that your incubator, water bath, or oven maintains a stable temperature. Use a calibrated thermometer to verify.

    • pH: The pH of your buffer solutions can change over time. Prepare fresh buffers for each experiment and verify the pH before use.

    • Light: Ensure that all samples, including controls, are protected from light consistently. Use amber vials or cover your glassware with aluminum foil.

  • Review Sample Preparation:

    • Stock Solutions: Inconsistencies in the preparation of stock solutions can lead to variable results. Use calibrated pipettes and analytical balances.

    • Matrix Effects: If you are working with complex matrices, variations in the matrix composition can affect the stability of your compound. Ensure your matrix is consistent across all samples.

  • Verify Analytical Method:

    • Reproducibility: Run replicate injections of a standard solution to confirm the reproducibility of your analytical method.

    • Column Performance: A degrading HPLC or GC column can lead to shifting retention times and poor peak shapes. Check the column's performance with a standard mixture.

    • Instrument Calibration: Ensure your analytical instrument is properly calibrated.

  • Isolate and Re-test Variables: If the issue persists, design a simple experiment to test one variable at a time (e.g., test the effect of a new batch of buffer while keeping all other conditions the same).

Guide 2: No Degradation Observed Under Forced Conditions

Issue: You have subjected N,N-dipentylpentanamide to forced degradation conditions (e.g., acid, base, peroxide) but are not observing any significant degradation.

Troubleshooting Workflow

Caption: Troubleshooting for lack of observed degradation.

Causality and Corrective Actions:
  • Review Stress Conditions: Tertiary amides can be quite stable. The conditions you are using may not be harsh enough to induce degradation. According to ICH guidelines, forced degradation studies should aim for 5-20% degradation.[9]

    • Acid/Base Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH) and/or increase the temperature.[10]

    • Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%) and/or increase the temperature.[10]

    • Thermal: Increase the temperature, but be mindful of the compound's melting or boiling point.

  • Check Reagent Concentration and Age: Ensure that the reagents you are using are of the correct concentration and have not degraded over time. Prepare fresh solutions if necessary.

  • Evaluate Reaction Time and Temperature: The kinetics of degradation may be slow. Extend the duration of the stress testing and/or increase the temperature to accelerate the reaction.

  • Confirm Analytical Method Sensitivity: Your analytical method may not be sensitive enough to detect low levels of degradation products.

    • Develop a Stability-Indicating Method: Ensure your chromatographic method can separate the parent compound from its potential degradation products.

    • Lower the Limit of Detection (LOD): If necessary, optimize your method to achieve a lower LOD for the expected degradants.

Section 3: Experimental Protocols

This section provides detailed protocols for conducting forced degradation studies and for the analysis of N,N-dipentylpentanamide and its degradation products.

Protocol 1: Forced Degradation Studies

This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines.[9][10]

Objective: To investigate the degradation of N,N-dipentylpentanamide under various stress conditions.

Materials:

  • N,N-dipentylpentanamide

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Calibrated oven or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of N,N-dipentylpentanamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: a. To 1 mL of the stock solution, add 1 mL of 1 M HCl. b. Incubate the solution at 60°C for 24 hours. c. At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis: a. To 1 mL of the stock solution, add 1 mL of 1 M NaOH. b. Incubate the solution at 60°C for 24 hours. c. At appropriate time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation: a. To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. b. Keep the solution at room temperature for 24 hours, protected from light. c. At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation: a. Place a solid sample of N,N-dipentylpentanamide in a calibrated oven at 80°C for 48 hours. b. At appropriate time points, withdraw a sample, dissolve it in the solvent, and dilute for analysis.

  • Photolytic Degradation: a. Expose a solution of N,N-dipentylpentanamide to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10] b. A control sample should be protected from light. c. At the end of the exposure, analyze both the exposed and control samples.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC or GC-MS method.

Protocol 2: HPLC-MS/MS Analysis

Objective: To quantify N,N-dipentylpentanamide and identify its degradation products.

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Reagents:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

Procedure:

  • Chromatographic Conditions:

    • Gradient: Start with 90% A, ramp to 10% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification and full scan for identification of unknowns.

    • MRM Transitions:

      • N,N-dipentylpentanamide: Determine the precursor ion (M+H)⁺ and a suitable product ion.

      • Pentanoic acid: (M+H)⁺ and a suitable product ion.

      • Dipentylamine: (M+H)⁺ and a suitable product ion.

    • Optimize other parameters such as capillary voltage, source temperature, and gas flows.

Data Analysis:

  • Quantify the amount of N,N-dipentylpentanamide remaining at each time point.

  • Use the full scan data to identify the mass-to-charge ratio of any new peaks that appear in the stressed samples.

  • Propose structures for the degradation products based on their mass and fragmentation patterns.

Quantitative Data Summary

The following table provides a hypothetical summary of degradation data that could be generated from the forced degradation studies.

Stress ConditionTime (hours)N,N-dipentylpentanamide Remaining (%)Pentanoic Acid Formation (%)Dipentylamine Formation (%)
1 M HCl, 60°C 295.22.32.5
882.18.58.9
2465.416.817.1
1 M NaOH, 60°C 292.83.53.6
875.312.112.3
2450.124.524.8
30% H₂O₂, RT 2498.5<0.1<0.1
80°C, Solid 4899.1Not DetectedNot Detected
Photostability -97.3Not DetectedNot Detected

Section 4: Degradation Pathways Diagram

The primary degradation pathway for N,N-dipentylpentanamide is hydrolysis, which can be initiated under both acidic and basic conditions.

G cluster_main Hydrolysis of N,N-dipentylpentanamide cluster_products Degradation Products Amide N,N-dipentylpentanamide CarboxylicAcid Pentanoic Acid Amide->CarboxylicAcid + H₂O (H⁺ or OH⁻) Amine Dipentylamine Amide->Amine + H₂O (H⁺ or OH⁻)

Caption: Primary hydrolytic degradation pathway of N,N-dipentylpentanamide.

References

  • Allen, A. D.
  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
  • Patsnap. (2026, February 28). Amide Decomposition Patterns: Study Under Light Conditions.
  • Hunt, I. Ch20: Amide hydrolysis. University of Calgary.
  • LibreTexts. 11.10 Chemistry of Amides.
  • Patsnap. (2026, February 28). Amide vs Imide: Thermal Stability Under Prolonged Heating.
  • Chemistry Steps. (2022, June 25).
  • PubMed. (2020, August 3). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules.
  • Tagle, L. H., et al.
  • Sciendo.
  • Patsnap. (2026, February 28). How to Reduce Amide Degradation During Storage — Stability Tips.
  • Patsnap. (2026, February 28). How to Enhance Amide Stability in High-Temperature Processes.
  • ResearchGate. (2020, August 3). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules | Request PDF.
  • ResearchGate. (2025, August 5).
  • ResearchGate. (2026, February 8).
  • A practical guide to forced degradation and stability studies for drug substances.
  • ResolveMass Laboratories. (2026, February 15).
  • BenchChem. Application Notes and Protocols for the Analysis of N,N-Dimethylpentadecanamide.
  • Tepnel Pharma Services Limited.
  • BenchChem. Application Note: Quantitative Analysis of Decanamide, N-pentyl- by HPLC-MS/MS.

Sources

Optimization

Technical Support Center: Preventing Hydrolysis of N,N-Dipentylpentanamide in Aqueous Formulations

Welcome to the Technical Support Center for the formulation and stability management of highly lipophilic tertiary amides. N,N-dipentylpentanamide (also known as N,N-dipentylvaleramide) is a sterically hindered tertiary...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the formulation and stability management of highly lipophilic tertiary amides. N,N-dipentylpentanamide (also known as N,N-dipentylvaleramide) is a sterically hindered tertiary amide. While amides are generally stable compared to esters, aqueous environments can still induce hydrolysis over time, compromising experimental integrity and drug formulation shelf-life. This guide provides actionable troubleshooting, mechanistic insights, and validated protocols to prevent degradation.

Section 1: Mechanistic Insights & Causality (FAQs)

Q1: Why does N,N-dipentylpentanamide degrade in my aqueous stock solutions despite being a sterically hindered tertiary amide? A: Even with significant steric bulk provided by the two pentyl chains on the nitrogen and the pentanoyl group, amides are susceptible to hydrolysis under non-ideal pH conditions. The degradation follows a V-shaped pH-rate profile:

  • Acidic Conditions (pH < 4): The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it highly susceptible to nucleophilic attack by water (1)[1].

  • Basic Conditions (pH > 10): Hydroxide ions (OH⁻) act as strong nucleophiles, directly attacking the carbonyl carbon to form a negatively charged tetrahedral intermediate. The subsequent elimination of the amine conjugate base (a poor leaving group) drives the cleavage (2)[2].

While steric hindrance slows down the formation of these tetrahedral intermediates by physically blocking the approach of water or hydroxide (3)[3], prolonged exposure to extreme pH or elevated temperatures will inevitably lead to the formation of pentanoic acid and dipentylamine.

Q2: What is the optimal pH to maximize the stability of this compound? A: The optimal pH is strictly neutral (pH 6.5 – 7.5). At neutral pH, the concentration of hydronium and hydroxide ions is minimized. The hydrolysis is therefore dominated by the direct attack of neutral water molecules ( kH2O​ ). Because water is a weak nucleophile and the tertiary amide is sterically hindered, the activation energy for this pathway is exceptionally high. Studies on unhindered amides show half-lives of over 200 years at pH 7 and 25°C (4)[4]; for a sterically hindered molecule like N,N-dipentylpentanamide, the theoretical half-life is even longer, provided no other catalytic species are present.

Q3: Can the choice of buffer accelerate the degradation of my compound? A: Yes. This is a common pitfall known as general acid-base catalysis or nucleophilic buffer catalysis. Buffers like concentrated phosphate, carbonate, or citrate can act as general bases or nucleophiles, accelerating the breakdown of the amide bond even if the bulk pH is neutral (5)[5].

Troubleshooting Action: Switch to non-nucleophilic, zwitterionic "Good's buffers" such as HEPES or MOPS, which do not actively participate in the hydrolysis transition states.

Section 2: Formulation Strategies for Hydrolysis Prevention

Q4: My application requires an aqueous environment, but the compound precipitates or degrades. How can I protect it? A: Because N,N-dipentylpentanamide is highly hydrophobic, it will aggregate poorly in water, creating localized microenvironments that can trap catalytic ions. The most effective strategy is Micellar Shielding . By utilizing non-ionic surfactants (e.g., Polysorbate 80, Kolliphor EL, or Triton X-100), you can encapsulate the highly lipophilic N,N-dipentylpentanamide within the hydrophobic core of the micelle.

  • Causality: The micellar core completely excludes water and charged species (H⁺, OH⁻), stabilizing reactive molecules in aqueous media (6)[6]. This physical barrier effectively shuts down both acid- and base-catalyzed hydrolysis pathways, locking the molecule in a stable, pseudo-anhydrous state while maintaining macroscopic aqueous solubility.

Q5: Should I use organic co-solvents? A: Yes, as a secondary measure. Co-solvents like DMSO, PEG-400, or Propylene Glycol lower the dielectric constant of the solution and reduce the thermodynamic activity of water. A formulation containing 10-20% co-solvent alongside micellar encapsulation creates a highly robust system against hydrolytic cleavage.

Section 3: Quantitative Data & Kinetic Profiling

To understand the impact of pH and formulation on amide stability, refer to the theoretical kinetic parameters summarized below.

Table 1: Impact of pH and Formulation on Amide Hydrolysis Kinetics (Theoretical Relative Rates)

Condition / pHDominant MechanismRelative Rate Constant ( kobs​ )Estimated Shelf-Life (25°C)Recommended Action
pH 2.0 (Aqueous)Acid-Catalyzed 10−4 s−1 DaysNeutralize immediately.
pH 12.0 (Aqueous)Base-Catalyzed 10−3 s−1 HoursAvoid strong bases.
pH 7.0 (Aqueous)Direct Water Attack 10−11 s−1 > 100 YearsIdeal for pure aqueous.
pH 7.0 (Phosphate Buffer, 1M)Buffer Catalysis 10−9 s−1 ~ 5-10 YearsSwitch to HEPES/MOPS.
pH 2.0 (Micellar Shielding)Suppressed Acid-Cat. <10−9 s−1 > 10 YearsUse for acidic formulations.
Section 4: Validated Experimental Protocols
Protocol 1: Preparation of Micelle-Stabilized N,N-Dipentylpentanamide (Self-Validating System)

This protocol ensures complete encapsulation. The self-validating step is the visual and dynamic light scattering (DLS) confirmation of a monodisperse, transparent solution, indicating successful micelle formation rather than an unstable emulsion.

Materials:

  • N,N-dipentylpentanamide (API/Analyte)

  • Polysorbate 80 (Surfactant)

  • Ethanol or DMSO (Co-solvent)

  • 20 mM HEPES Buffer, pH 7.2

Step-by-Step Methodology:

  • Solubilization: Dissolve 10 mg of N,N-dipentylpentanamide in 100 µL of Ethanol.

  • Surfactant Addition: Add 100 mg of Polysorbate 80 to the solvent mixture. Vortex for 2 minutes until completely homogenous. Causality: Pre-mixing the lipophilic amide with the surfactant ensures it partitions into the hydrophobic domains before water is introduced.

  • Aqueous Dispersion: While stirring the mixture at 800 RPM, add 9.8 mL of 20 mM HEPES buffer (pH 7.2) dropwise (1 mL/min).

  • Equilibration: Allow the solution to stir for 30 minutes at room temperature to allow the micelles to reach thermodynamic equilibrium.

  • Validation: The solution must be optically clear. Measure the particle size via DLS; a single peak between 10-15 nm confirms successful micellar encapsulation. If the solution is cloudy, the amide has precipitated; increase the surfactant ratio.

Protocol 2: Accelerated Stability Testing (HPLC-UV)
  • Preparation: Aliquot the formulated solution into sealed amber glass vials.

  • Thermal Stress: Incubate vials at 40°C, 60°C, and 80°C.

  • Sampling: Pull samples at Day 0, 1, 3, 7, and 14.

  • Quenching: Dilute the sample 1:10 in mobile phase (e.g., 70:30 Acetonitrile:Water) to break the micelles and quench any reactions.

  • Analysis: Run on a C18 reverse-phase HPLC column. Monitor the disappearance of the N,N-dipentylpentanamide peak and the appearance of the pentanoic acid peak.

Section 5: Visualizations

G Amide N,N-Dipentylpentanamide (Aqueous Phase) Acid Acid-Catalyzed (pH < 4) Protonation of Carbonyl Amide->Acid [H+] Base Base-Catalyzed (pH > 10) OH- Nucleophilic Attack Amide->Base [OH-] Neutral Neutral pH (6-8) Direct H2O Attack (Extremely Slow) Amide->Neutral [H2O] Tetra1 Tetrahedral Intermediate (Positively Charged) Acid->Tetra1 Tetra2 Tetrahedral Intermediate (Negatively Charged) Base->Tetra2 Products Degradation Products: Pentanoic Acid + Dipentylamine Neutral->Products High Activation Energy Tetra1->Products C-N Cleavage Tetra2->Products C-N Cleavage

Reaction pathways for amide hydrolysis under varying pH conditions.

G Step1 1. Solubilization Dissolve Amide + Surfactant in Co-solvent Step2 2. Aqueous Dispersion Add to HEPES Buffer (pH 7.2) under High Shear Step1->Step2 Step3 3. Micelle Formation Self-Assembly into Hydrophobic Cores Step2->Step3 Step4 4. Dialysis / Filtration Remove Co-solvent & Sterile Filter Step3->Step4 Step5 5. Stability Validation Accelerated HPLC Assay Step4->Step5

Step-by-step workflow for formulating micelle-stabilized N,N-dipentylpentanamide.

References
  • Hydrolysis of Amides Definition - Organic Chemistry II Key... | Fiveable | 3

  • Quantifying Amide Bond Ruggedness: Impact of pH Variations | Patsnap Eureka | 1

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism | Chemistry Steps | 2

  • The pH-Rate Profile for the Hydrolysis of a Peptide Bond | ACS Publications | 4

  • On the hydrolysis mechanisms of amides and peptides | University of Regina | 5

  • Ultrasmall Pd Nanoparticles in Aqueous Micelles for Scalable α-Arylation of Nitriles: Surprising Formation of Carbanions | ResearchGate | 6

Sources

Troubleshooting

Optimizing reaction conditions for the amidation of pentanoic acid

Welcome to the Technical Support Center for aliphatic amidation workflows. Pentanoic acid (valeric acid) is a highly flexible, unhindered aliphatic carboxylic acid. While its lack of steric hindrance generally facilitate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for aliphatic amidation workflows. Pentanoic acid (valeric acid) is a highly flexible, unhindered aliphatic carboxylic acid. While its lack of steric hindrance generally facilitates straightforward amide bond formation, researchers frequently encounter bottlenecks related to reaction scale, byproduct purification, and intermediate hydrolysis.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize the synthesis of pentanamide derivatives.

Amidation Strategy & Workflow Selection

Choosing the correct amidation strategy is the most critical step in your workflow. Standard coupling reagents are ideal for rapid, small-scale library synthesis, whereas direct catalytic amidation is the gold standard for process scale-up due to its superior atom economy and simplified purification[1].

AmidationWorkflow Start Determine Amidation Scale LabScale Lab Scale (< 10 mmol) Start->LabScale ProcessScale Process Scale (> 100 mmol) Start->ProcessScale Coupling Coupling Reagents (EDC, HATU, DIC) LabScale->Coupling Direct Direct Catalytic Amidation (Boronic Acids, Thermal) ProcessScale->Direct Byproduct Is Byproduct Removal a Bottleneck? Coupling->Byproduct EDC Use EDC·HCl (Water-soluble urea) Byproduct->EDC Yes

Decision matrix for selecting pentanoic acid amidation strategies based on scale.

Troubleshooting FAQs: Reagent-Mediated Amidation

Q: Why is my EDC/HOBt coupling of pentanoic acid yielding <50% conversion, and how can I optimize it? A: Pentanoic acid is an unhindered aliphatic acid, which generally reacts well. However, if conversion is low, the issue is likely the hydrolysis of the O-acylisourea intermediate before the amine can attack. EDC activates the carboxylic acid to form this intermediate, but in the presence of trace water or if the amine is sterically hindered, hydrolysis outcompetes amidation[2]. Solution: Ensure strictly anhydrous conditions. Add 1.2 equivalents of HOBt or HOAt. These additives rapidly react with the O-acylisourea to form an active OBt-ester, which is highly stable against hydrolysis but extremely reactive toward amines[3].

Q: I am scaling up the synthesis of a valeramide derivative. Are standard carbodiimides like DCC viable for large-scale production? A: No. While Dicyclohexylcarbodiimide (DCC) is cost-effective, it generates dicyclohexylurea (DCU) as a stoichiometric byproduct. DCU is notoriously difficult to remove completely because it is nearly insoluble in most organic solvents but retains trace solubility, complicating downstream purification[4]. Solution: For process-scale chemistry, transition to direct catalytic amidation, or use water-soluble coupling reagents like EDC·HCl, where the urea byproduct can be removed via simple aqueous washing[2].

Troubleshooting FAQs: Direct Catalytic Amidation

Q: I attempted a direct amidation of pentanoic acid using 2-hydroxyphenylboronic acid, but the reaction stalled. What went wrong? A: 2-hydroxyphenylboronic acid is highly effective for aromatic carboxylic acids, but it is often inefficient for aliphatic acids like pentanoic acid[5]. Furthermore, direct amidation requires the continuous removal of water to drive the equilibrium toward the amide product[6]. Solution: Switch to a catalyst optimized for aliphatic substrates, such as 3,4,5-trifluorophenylboronic acid. Ensure you are using a Dean-Stark apparatus or Soxhlet extractor with molecular sieves (e.g., 4 Å or 5 Å MS) to actively trap water during the refluxing process[7].

Q: Mechanistically, how does the boronic acid catalyst lower the activation energy for this transformation? A: The reaction proceeds via a monoacyloxyboron mechanism. The boronic acid coordinates with pentanoic acid, displacing water to form an electrophilic acyloxyboronic acid intermediate. This intermediate prevents the formation of an unreactive ammonium carboxylate salt and provides a highly activated carbonyl carbon for the amine's nucleophilic attack[7].

BoronicAcidMechanism Catalyst Boronic Acid Catalyst Ar-B(OH)2 Coordination Coordination with Pentanoic Acid Catalyst->Coordination Intermediate Acyloxyboronic Acid Intermediate Coordination->Intermediate - H2O Attack Nucleophilic Attack by Amine Intermediate->Attack Product Pentanamide Product + H2O Attack->Product Product->Catalyst Catalyst Regeneration

Mechanistic cycle of boronic acid-catalyzed direct amidation highlighting the intermediate.

Quantitative Data: Reagent & Catalyst Benchmarking

Table 1: Coupling Reagent Comparison for Pentanoic Acid Amidation
ReagentActivation IntermediateByproduct SolubilityIdeal Application
DCC O-acylisoureaInsoluble (DCU)Small-scale solution phase where filtration is viable[4].
DIC O-acylisoureaSoluble (DIU)Solid-phase synthesis; byproduct washes away easily[4].
EDC·HCl O-acylisoureaWater-solubleSolution-phase synthesis requiring simple aqueous workup[2].
HATU OAt-esterWater-solubleHindered secondary amines; extremely fast kinetics[2].
Table 2: Catalyst Efficiency for Direct Amidation
CatalystSubstrate ScopeWater Trapping RequirementTypical Yield (Aliphatic)
Boric Acid Broad but low reactivityAzeotropic distillation40 - 60%[7]
2-Hydroxyphenylboronic acid Aromatic acidsMolecular Sieves (Soxhlet)< 20%[5]
3,4,5-Trifluorophenylboronic acid Aliphatic acidsMolecular Sieves (Soxhlet)85 - 95%[7]
Thermal (No Catalyst) BroadNone (High Temp >160°C)70 - 90%[8]

Validated Experimental Protocols

Protocol A: Small-Scale Reagent-Mediated Amidation (EDC/HOBt)

This protocol utilizes a self-validating visual cue (TLC ninhydrin stain) to ensure complete aminolysis.

  • Activation: Dissolve pentanoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Cool to 0 °C.

  • Coupling Reagent Addition: Add EDC·HCl (1.2 eq) portion-wise. Stir for 30 minutes at 0 °C.

    • Self-Validation Check: The reaction mixture will transition to a clear solution as the highly soluble OBt-ester active intermediate forms.

  • Aminolysis: Add the target amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Reaction Monitoring: Perform TLC (Eluent: Hexane/EtOAc). Stain with ninhydrin.

    • Self-Validation Check: The disappearance of the free amine (which appears as a distinct purple spot under ninhydrin) validates the completion of the aminolysis step.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. The water-soluble urea byproduct from EDC will be completely removed in the aqueous phase. Dry over MgSO₄ and concentrate.

Protocol B: Scalable Direct Catalytic Amidation

This protocol relies on Le Chatelier’s principle, using azeotropic water removal to drive the reaction.

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagent Loading: Add pentanoic acid (1.0 eq), the target amine (1.0 eq), and 3,4,5-trifluorophenylboronic acid (5 mol%) to the flask. Suspend the mixture in toluene (0.5 M).

  • Reflux & Dehydration: Heat the mixture to reflux (approx. 110 °C).

    • Self-Validation Check: Monitor the Dean-Stark trap. The accumulation of water droplets in the trap provides real-time, visual confirmation that the catalytic cycle is active and the condensation is occurring[6].

  • Completion: Continue refluxing until water ceases to accumulate (typically 12-24 hours).

  • Purification: Cool to room temperature. Wash with 1M NaOH to remove unreacted pentanoic acid and catalyst, followed by 1M HCl to remove unreacted amine. Concentrate the organic layer to yield the pure pentanamide.

References

  • Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews (2009). Available at:[Link]

  • Mechanistic insights into boron-catalysed direct amidation reactions. NIH / PMC. Available at:[Link]

  • Coupling Reagents - Peptides. AAPPTEC. Available at:[Link]

  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub (2023). Available at: [Link]

  • The Thermal Amidation of Carboxylic Acids Revisited. Synthesis (2009). Available at:[Link]

  • Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening. Organic & Biomolecular Chemistry (2024). Available at:[Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI Catalysts (2023). Available at:[Link]

Sources

Optimization

Technical Support Center: A Guide to Overcoming Challenges in the Scale-Up Production of N,N-Dipentylpentanamide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and purification of N,N-dipentylpentanamide. This guide is designed for researchers, chemists, and process devel...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of N,N-dipentylpentanamide. This guide is designed for researchers, chemists, and process development professionals who are transitioning from laboratory-scale synthesis to larger-scale production. We will address common challenges encountered during scale-up, providing not just solutions but also the underlying scientific principles to empower you to make informed decisions in your process.

Section 1: Synthesis Pathway Selection for Scale-Up

FAQ: What are the primary synthesis routes for N,N-dipentylpentanamide, and which is most suitable for scale-up?

There are two primary, industrially relevant pathways for synthesizing N,N-dipentylpentanamide:

  • The Acyl Chloride (Schotten-Baumann) Route: This is a two-step process involving the initial conversion of pentanoic acid to the more reactive pentanoyl chloride, followed by its reaction with dipentylamine.[1][2]

  • Direct Amidation: This one-pot method involves the direct condensation of pentanoic acid and dipentylamine, typically at high temperatures or with the aid of a catalyst to drive the reaction by removing water.[3][4]

For scale-up, the Acyl Chloride route is often preferred . Despite involving an extra step, it offers several advantages:

  • Higher Reactivity & Milder Conditions: The reaction between an acyl chloride and an amine is highly favorable and rapid, often proceeding to completion at lower temperatures than direct amidation.[] This reduces the risk of thermal degradation of starting materials or products.

  • Simpler Reaction Kinetics: The reaction is typically fast and less sensitive to equilibrium constraints, making it more predictable and controllable on a larger scale.[6]

  • Robustness: The Schotten-Baumann reaction is considered simple and robust, making it well-suited for large-scale industrial applications where consistency is key.[7][8]

The main challenges of the acyl chloride route on a large scale are managing the highly exothermic reaction and handling corrosive reagents like thionyl chloride and the HCl byproduct.[][9] Direct amidation, while seemingly simpler, often requires high temperatures, prolonged reaction times, and the continuous removal of water, which can be challenging and energy-intensive to manage at scale.[10]

Synthesis_Routes cluster_0 Route 1: Acyl Chloride Pathway (Recommended for Scale-Up) cluster_1 Route 2: Direct Amidation Pathway PA Pentanoic Acid PC Pentanoyl Chloride PA->PC Activation SOCl2 Thionyl Chloride (SOCl₂) SOCl2->PC Product1 N,N-Dipentylpentanamide PC->Product1 Amidation DPA Dipentylamine DPA->Product1 Base Base (e.g., NaOH, TEA) Base->Product1 HCl Scavenger PA2 Pentanoic Acid Product2 N,N-Dipentylpentanamide PA2->Product2 Condensation DPA2 Dipentylamine DPA2->Product2 Catalyst Catalyst / High Temp Catalyst->Product2 Water Water (byproduct) Product2->Water Removal Required

Caption: Comparison of primary synthesis pathways for N,N-dipentylpentanamide.

Section 2: Troubleshooting the Amidation Reaction (Acyl Chloride Route)

FAQ: My reaction is sluggish or incomplete. How can I improve the reaction rate and conversion?

While the reaction of pentanoyl chloride with dipentylamine is typically fast, several factors can lead to poor conversion, especially at scale.

  • Cause 1: Poor Mass Transfer/Mixing: As batch size increases, achieving uniform mixing becomes more difficult.[9] High viscosity or the formation of solid amine hydrochloride salts can create dead zones in the reactor where reactants do not come into contact.

    • Solution: Increase the agitation speed and ensure the reactor is properly baffled. Using a suitable solvent to maintain a homogenous solution is also critical.[11]

  • Cause 2: In-situ Neutralization: Dipentylamine is a base. The first equivalent of amine that reacts with pentanoyl chloride will generate one equivalent of HCl, which is immediately neutralized by a second equivalent of dipentylamine to form dipentylammonium chloride. This salt is often insoluble and unreactive, effectively consuming half of your amine starting material.

    • Solution: Always include an alternative, non-nucleophilic base (a "scavenger base") in the reaction. A stoichiometric amount of an inorganic base like NaOH or NaHCO₃ in a biphasic system, or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a homogenous system, should be used to neutralize the HCl as it forms.[] This frees up the dipentylamine to act as a nucleophile.

  • Cause 3: Hydrolysis of Acyl Chloride: Pentanoyl chloride is highly reactive towards water.[2] Any moisture in the starting materials, solvent, or reactor will consume the acyl chloride, forming pentanoic acid and reducing the yield.

    • Solution: Use anhydrous solvents and ensure all glassware and reactors are thoroughly dried before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

FAQ: The reaction is highly exothermic and difficult to control at a larger scale. What are the best practices for thermal management?

Exothermicity is a critical safety concern during scale-up.[9] The surface-area-to-volume ratio of a reactor decreases as size increases, making heat dissipation less efficient. An uncontrolled exotherm can lead to a runaway reaction, solvent boiling, and pressure buildup.

  • Controlled Addition: The most effective control strategy is to add the pentanoyl chloride slowly to the solution of dipentylamine and scavenger base. This allows the reactor's cooling system to remove the heat as it is generated.

  • Initial Cooling: Start the reaction at a lower temperature (e.g., 0-5 °C) using an ice bath or a jacketed reactor with a chiller. This provides a larger temperature buffer to absorb the heat of reaction.

  • Solvent Selection: Choose a solvent with a reasonable boiling point and good heat transfer properties. While solvents like DMF or NMP are effective, they have high boiling points and can be difficult to remove.[12] A lower-boiling solvent like ethyl acetate or dichloromethane can be a good choice, but care must be taken to avoid boiling if the exotherm is not controlled.

  • Monitoring and Emergency Planning: Continuously monitor the internal temperature. Have a plan for emergency cooling, such as an external ice bath or a quench solution, ready.

FAQ: What are the common side reactions and impurities I should expect?

The primary impurities arise from unreacted starting materials and side reactions. A typical impurity profile might include:

ImpurityOriginMitigation Strategy
Pentanoic Acid Hydrolysis of pentanoyl chloride by trace water.Use anhydrous conditions; can be removed with a basic aqueous wash.[13]
Dipentylamine Incomplete reaction or use of excess reagent.Use a slight excess of acyl chloride; remove with an acidic aqueous wash.[13]
Dipentylammonium Chloride Reaction of dipentylamine with HCl byproduct.Use a scavenger base; remove with a water wash.
N-pentanoyl-N,N-dipentylpentanamide (Dimer) Unlikely, but possible formation from side reactions.Can be difficult to remove; optimize reaction conditions to favor the desired product.

Section 3: Work-Up and Purification Challenges

FAQ: What is the most effective work-up procedure to remove unreacted starting materials and byproducts?

A standard aqueous work-up is highly effective for purifying the crude product before final distillation.[14] The goal is to use sequential washes to remove acidic, basic, and water-soluble impurities.

Workup_Workflow Start Crude Reaction Mixture (Amide, Pentanoic Acid, Dipentylamine, Amine HCl, Solvent) Wash1 Wash with 1M HCl (aq) or Citric Acid Start->Wash1 Removes: - Excess Dipentylamine - Scavenger Base (e.g., TEA) Wash2 Wash with 1M NaHCO₃ (aq) or Na₂CO₃ Wash1->Wash2 Removes: - Pentanoic Acid Wash3 Wash with Brine (sat. NaCl) Wash2->Wash3 Removes: - Residual water - Breaks emulsions Dry Dry Organic Layer (Na₂SO₄ or MgSO₄) Wash3->Dry Filter Filter to remove drying agent Dry->Filter Evaporate Solvent Removal (Rotary Evaporation) Filter->Evaporate End Crude N,N-Dipentylpentanamide (Ready for Distillation) Evaporate->End

Caption: Standard aqueous work-up workflow for crude N,N-dipentylpentanamide.

FAQ: I'm having trouble with emulsion formation during aqueous work-up. How can I prevent or break them?

Amides, especially those with long alkyl chains, can act as surfactants and stabilize emulsions, making phase separation difficult and time-consuming at scale.

  • Prevention:

    • Avoid Vigorous Shaking: When mixing the organic and aqueous layers in a separatory funnel or reactor, use gentle inversions or slow agitation rather than vigorous shaking.

    • Solvent Choice: The choice of organic solvent can influence emulsion formation. Solvents like ethyl acetate are more prone to emulsions than dichloromethane or toluene.

  • Breaking Emulsions:

    • Add Brine: The most common method is to add a saturated aqueous solution of sodium chloride (brine).[13] This increases the ionic strength of the aqueous phase, making it more polar and forcing the separation of the organic layer.

    • Filtration: For persistent emulsions, filtering the entire mixture through a pad of celite or glass wool can help break up the fine droplets.

    • Time: Sometimes, simply letting the mixture stand undisturbed for an extended period will allow the phases to separate.

FAQ: What is the recommended method for final purification on a large scale?

For a liquid product like N,N-dipentylpentanamide, vacuum distillation is the most effective and scalable method for achieving high purity.[15][16] It separates the desired product from non-volatile impurities (salts, baseline material) and more volatile components.

  • Why Vacuum? N,N-dipentylpentanamide is a relatively high-boiling point compound. Distilling at atmospheric pressure would require very high temperatures, risking thermal decomposition.[17][18] Applying a vacuum lowers the boiling point to a safe temperature.

  • Key to Success:

    • Achieve a Good Vacuum: Use a high-quality vacuum pump and ensure all connections are sealed. The lower the pressure, the lower the boiling point.

    • Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) to improve separation between the product and any close-boiling impurities.

    • Collect Fractions: Collect an initial "forerun" fraction that may contain residual solvent or low-boiling impurities. Then, collect the main product fraction at a stable temperature and pressure. Finally, leave a small amount of "pot residue" behind to avoid distilling high-boiling impurities.

Section 4: Detailed Experimental Protocols

Protocol 1: Scale-Up Synthesis of N,N-Dipentylpentanamide via the Acyl Chloride Route (1 mol Scale)

Materials:

  • Dipentylamine (173.3 g, 1.1 mol, 1.1 eq)

  • Triethylamine (TEA) (111.3 g, 1.1 mol, 1.1 eq)

  • Anhydrous Ethyl Acetate (EtOAc) (1.5 L)

  • Pentanoyl Chloride (120.6 g, 1.0 mol, 1.0 eq)

  • 1M Hydrochloric Acid (1 L)

  • Saturated Sodium Bicarbonate Solution (1 L)

  • Saturated Sodium Chloride Solution (Brine) (500 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Initial Charge: Charge the reactor with dipentylamine, triethylamine, and 1 L of anhydrous ethyl acetate.

  • Cooling: Begin stirring and cool the reactor contents to 0-5 °C using a circulating chiller.

  • Pentanoyl Chloride Addition: Dissolve the pentanoyl chloride in 500 mL of anhydrous ethyl acetate and add it to the dropping funnel. Add the pentanoyl chloride solution dropwise to the stirred amine solution over 2-3 hours, ensuring the internal temperature does not exceed 15 °C. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC, checking for the disappearance of the dipentylamine starting material.[13]

  • Work-Up - Acid Wash: Cool the mixture again to ~10 °C. Slowly add 1 L of 1M HCl. Stir for 15 minutes, then stop stirring and allow the layers to separate. Drain the lower aqueous layer. This step removes excess dipentylamine and triethylamine.

  • Work-Up - Base Wash: Add 1 L of saturated NaHCO₃ solution to neutralize any remaining acid and remove any pentanoic acid impurity. Stir for 15 minutes and drain the lower aqueous layer.

  • Work-Up - Brine Wash: Add 500 mL of brine to the organic layer, stir gently for 10 minutes, and drain the aqueous layer.

  • Drying and Concentration: Transfer the organic layer to a separate flask and add a generous amount of anhydrous Na₂SO₄. Stir for 30 minutes. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

Protocol 2: Purification by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus with a suitably sized boiling flask, a short fractionating column, a condenser, a receiving flask, and a vacuum pump with a cold trap.

  • Charge: Transfer the crude N,N-dipentylpentanamide oil to the boiling flask along with a few boiling chips or a magnetic stir bar.

  • Distillation: Begin stirring and slowly apply vacuum. Once a stable, low pressure is achieved (e.g., <1 mmHg), begin to gently heat the boiling flask.

  • Collect Fractions:

    • Discard any low-boiling forerun.

    • Collect the main fraction of pure N,N-dipentylpentanamide at a constant boiling temperature.

    • Stop the distillation before the pot is completely dry to avoid charring and contamination from high-boiling impurities.

  • Characterization: Characterize the final product by NMR, IR, and GC-MS to confirm purity.

References

  • Amide Reactions: Solvent Influence on Rate Controllability. (2026, February 28). Vertex AI Search.
  • Amide Synthesis Efficiency: Impact of Solvent Choice on Yields. (2026, February 28). Vertex AI Search.
  • P. R. D. S. Correia, et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Journal of Organic Chemistry.
  • Amide Workup - Biofilm Inhibitor Synthesis. University of Arizona.
  • Amide Processing Speed: How to Achieve Optimal Batching. (2026, February 28). Patsnap Eureka.
  • G. M. V. D. S. R. R. Adimurthy, et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. RSC Advances.
  • Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology. (2025, April 22). Vertex AI Search.
  • 6 peptide impurities that appear during the synthesis & storage of peptides. (2023, May 16). Omizzur Peptide.
  • Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid. Benchchem.
  • Solvent Minimized Synthesis of Amides by Reactive Extrusion. (2024, October 7). PubMed.
  • Amide synthesis by acylation. Organic Chemistry Portal.
  • Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. (2025, October 29). PMC.
  • Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology. ChemRxiv.
  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. NSF PAR.
  • How to Increase Amide Synthesis Yield via Catalytic Innovations. (2026, February 28). Patsnap Eureka.
  • Sustainable Synthesis of Amides from Carboxylic Acids and Equivalent Amounts of Amines Using a Reusable Brønsted Acidic Ionic Liquid as a Catalyst and a Solvent. (2022, June 23). ACS Publications.
  • A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs. (2024, October 14). DST.
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry.
  • Process for producing N,N-dialkyl substituted fatty acids amides. Google Patents.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024, March 29). BOC Sciences.
  • Synthesis of N-substituted peptide amides. Google Patents.
  • Process for preparation of n,n-di substituted carboxamides. Google Patents.
  • Synthesis and analysis of amides. Royal Society of Chemistry.
  • Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry.
  • Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Huskie Commons.
  • Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide.
  • STUDY AND CHARACTERIZATION OF THERMALLY STABLE POLYAMIDES SYNTHESIZED FROM HETEROCYCLIC. Journal of Advanced Scientific Research.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024, April 27). MDPI.
  • Addition-Elimination Reactions of Acyl Chlorides (Cambridge (CIE) A Level Chemistry): Revision Note. (2025, January 4). Save My Exams.
  • An In-depth Technical Guide to the Synthesis of N,N-Dimethylpentadecanamide. Benchchem.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC.
  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.
  • An In-depth Technical Guide to the Synthesis and Purification of N,N-Diisopropylethylenediamine. Benchchem.
  • Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride. Google Patents.
  • Multiple step process for preparing n,n' diphenyl p-phenylene diamine. Google Patents.

Sources

Troubleshooting

Improving the solubility of N,N-dipentylpentanamide for in vitro assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the biophysical limitations of highly lipophilic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the biophysical limitations of highly lipophilic compounds.

Handling N,N-dipentylpentanamide (CAS 57303-30-7) in aqueous in vitro assays presents a significant formulation challenge. With three flexible, hydrophobic pentyl chains attached to a tertiary amide core, this molecule has a calculated LogP of 4.7[1]. When introduced into an aqueous environment, water molecules are forced to form highly ordered, entropically unfavorable clathrate cages around these aliphatic chains. To minimize this thermodynamic penalty, the compound rapidly aggregates, leading to kinetic precipitation[2].

This guide provides field-proven, self-validating strategies to maintain the solubility of N,N-dipentylpentanamide without compromising your assay's biological integrity.

Mandatory Visualization: Solubilization Logic

G Stock N,N-dipentylpentanamide in 100% DMSO Dilution Direct Dilution into Aqueous Media Stock->Dilution Standard Method Excipient Addition to HP-β-CD Aqueous Solution Stock->Excipient Optimized Method Precipitation Kinetic Precipitation (Turbidity / Aggregation) Dilution->Precipitation Hydrophobic Effect Complexation Host-Guest Complexation (Soluble) Excipient->Complexation Encapsulation AssayFail Inaccurate Assay Readout (False Negatives) Precipitation->AssayFail AssayPass Reliable In Vitro Assay Readout Complexation->AssayPass

Figure 1: Mechanistic pathway of kinetic precipitation versus cyclodextrin-mediated solubilization.

Frequently Asked Questions & Troubleshooting

Q1: Why does N,N-dipentylpentanamide precipitate immediately when I add my DMSO stock to the cell culture media? A1: You are observing kinetic precipitation. While N,N-dipentylpentanamide is highly soluble in 100% Dimethyl sulfoxide (DMSO), its solubility limit in aqueous buffers is exceptionally low due to its high lipophilicity (LogP 4.7)[1]. When the concentrated DMSO stock is diluted into the media, the local solvent concentration drops instantly. The hydrophobic pentyl chains are suddenly exposed to water, causing the molecules to aggregate and crash out of solution before they can evenly disperse[2].

Q2: Can I just increase the final DMSO concentration in my assay to keep the amide soluble? A2: No, this is highly discouraged for cell-based assays. While increasing DMSO will thermodynamically improve solubility, concentrations above 0.5% (v/v) are generally cytotoxic and can fundamentally alter cellular physiology[3]. For instance, elevated DMSO has been shown to artificially inhibit reactive oxygen species (ROS) production and alter interleukin-6 (IL-6) readouts, leading to confounded experimental data[3].

Q3: If I cannot use high DMSO, what is the most effective solubilization strategy for this specific compound? A3: The most reliable method is host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[4]. The cavity of β-cyclodextrin is perfectly sized to encapsulate the hydrophobic pentyl chains of N,N-dipentylpentanamide, shielding them from the aqueous environment while the hydrophilic exterior keeps the entire complex dissolved in the buffer[4][5].

Quantitative Data Summary

To illustrate the causality between solvent choice, solubility, and assay integrity, review the comparative data below.

Table 1: Impact of Solubilization Strategies on N,N-dipentylpentanamide (Target Conc: 50 µM)

Solubilization StrategyFinal Solvent/Excipient Conc.Apparent SolubilityCell Viability ImpactTurbidity (OD600)
Direct Aqueous Dilution0%< 1 µMNoneHigh (>0.250)
Low DMSO Co-solvent0.1% DMSO~ 5 µMNoneModerate (0.120)
High DMSO Co-solvent1.0% DMSO> 50 µMHigh (Cytotoxic) Low (<0.020)
HP-β-CD Complexation 0.1% DMSO + 5 mM HP-β-CD > 200 µM None Low (<0.020)

Note: Turbidity measured via optical density at 600 nm (OD600) is a direct proxy for micro-precipitation.

Experimental Protocols: Self-Validating Solubilization Workflow

To ensure scientific integrity, every formulation must be validated before application to your biological system. The following protocol utilizes an intermediate dilution step and a built-in spectrophotometric validation checkpoint.

Protocol: Preparation of N,N-dipentylpentanamide / HP-β-CD Inclusion Complex

Step 1: Master Stock Preparation

  • Weigh N,N-dipentylpentanamide and dissolve it in 100% anhydrous DMSO to create a 50 mM master stock.

  • Causality: Anhydrous DMSO prevents premature moisture introduction, which can seed crystal formation inside the stock vial.

Step 2: Excipient Buffer Preparation

  • Prepare a 5 mM solution of HP-β-CD in your target aqueous assay buffer (e.g., PBS or DMEM without FBS).

  • Filter-sterilize the solution through a 0.22 µm PES membrane.

Step 3: Dropwise Complexation (The Critical Step)

  • Place the 5 mM HP-β-CD solution on a vortex mixer set to medium-high.

  • Slowly add the 50 mM N,N-dipentylpentanamide DMSO stock dropwise into the vortexing cyclodextrin solution to achieve your desired final concentration (e.g., a 1:1000 dilution for a 50 µM final concentration).

  • Causality: Dropwise addition under high shear ensures the amide molecules encounter the cyclodextrin cavities before they can interact with each other and aggregate[2].

Step 4: Self-Validation Checkpoint (Turbidity Assay)

  • Transfer 100 µL of the final formulated solution into a clear 96-well plate.

  • Measure the absorbance at 600 nm (OD600) using a microplate reader, blanked against the pure assay buffer.

  • Validation Logic: True solutions do not scatter light.

    • If OD600 < 0.05 : The compound is fully solubilized. Proceed to the assay.

    • If OD600 ≥ 0.05 : Micro-precipitation has occurred. Do not use this solution. Sonicate the mixture in a water bath for 10 minutes at 37°C to drive the complexation thermodynamically, then re-measure.

Step 5: Vehicle Control Generation

  • Prepare a control solution containing the exact same final concentrations of DMSO (e.g., 0.1%) and HP-β-CD (e.g., 5 mM) in the assay buffer, without the amide[6].

  • Causality: This isolates the biological variable, ensuring any observed phenotypic change is strictly due to N,N-dipentylpentanamide and not a solvent/excipient artifact.

Mandatory Visualization: Protocol Workflow

Protocol Step1 Step 1: Prepare 50 mM Stock (100% DMSO) Step3 Step 3: Dropwise Addition with Vigorous Vortexing Step1->Step3 Step2 Step 2: Prepare 5 mM HP-β-CD in Assay Buffer Step2->Step3 Step4 Step 4: Self-Validation (Measure OD600) Step3->Step4 Decision OD600 < 0.05? Step4->Decision Pass Proceed to Cell Assay Decision->Pass Yes Fail Sonicate or Increase HP-β-CD Conc. Decision->Fail No Fail->Step3 Retry

Figure 2: Self-validating workflow for formulating lipophilic amides in aqueous buffers.

References

  • National Institutes of Health (PMC). "Considerations regarding use of solvents in in vitro cell based assays". Available at: [Link]

  • ACS Omega. "Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins". Available at: [Link]

  • Molaid. "N,N-dipentylpentanamide - CAS 57303-30-7". Available at: [Link]

  • MDPI. "Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide". Available at: [Link]

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Reference Data & Comparative Studies

Validation

Advanced Solvent Selection: N,N-Dipentylpentanamide vs. N,N-Dimethylformamide (DMF)

Executive Summary In the landscape of chemical synthesis and chemical engineering, the selection of an amide-based solvent dictates the thermodynamic boundaries of a reaction or extraction process. N,N-Dimethylformamide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of chemical synthesis and chemical engineering, the selection of an amide-based solvent dictates the thermodynamic boundaries of a reaction or extraction process. N,N-Dimethylformamide (DMF) has long been the ubiquitous polar aprotic workhorse for homogeneous organic synthesis. However, its severe reprotoxicity has led to stringent regulatory crackdowns, most notably the [3] implemented by the European Chemicals Agency (ECHA).

Conversely, N,N-dipentylpentanamide (DPPA)—a bulky, highly lipophilic tertiary amide—represents a completely different paradigm. Rather than acting as a polar reaction medium, DPPA and its dialkylamide structural analogs are engineered as specialized, hydrophobic extractants for liquid-liquid extraction (LLE). They are pivotal in green hydrometallurgy and nuclear reprocessing, acting as fully incinerable (CHON-compliant) alternatives to legacy extractants like tributyl phosphate (TBP). This guide objectively compares these two amides, detailing their physicochemical causality, operational workflows, and performance metrics.

Physicochemical Profiling & Causality

The utility of a solvent is fundamentally governed by its molecular architecture. DMF’s small size and lack of hydrogen-bond donors make it highly polar and water-miscible, ideal for stabilizing transition states in nucleophilic substitutions. In stark contrast, DPPA's three 5-carbon chains create a massive hydrophobic shield around the polar amide core, rendering it immiscible with water and highly soluble in aliphatic diluents.

Table 1: Physicochemical Properties Comparison
PropertyN,N-Dimethylformamide (DMF)N,N-Dipentylpentanamide (DPPA)
Molecular Formula C₃H₇NOC₁₅H₃₁NO
Molecular Weight 73.09 g/mol 241.41 g/mol
Dielectric Constant (ε) High (~36.7)Low (Non-polar bulk)
Water Miscibility Fully miscibleImmiscible
Primary Mechanism Solvation of polar organics / ionsInterfacial Lewis base coordination
Regulatory / Safety Profile Reprotoxic (REACH Restricted) [3]Low toxicity, fully incinerable [2]

Mechanistic Insights & Experimental Workflows

The Polar Aprotic Paradigm: DMF in Organic Synthesis

DMF is the standard solvent for peptide synthesis and cross-coupling reactions. Its high dielectric constant allows it to dissolve both organic substrates and inorganic salts, while its aprotic nature prevents the quenching of reactive intermediates (such as active esters in peptide coupling). However, its high boiling point (153 °C) and water miscibility make solvent removal notoriously difficult, often requiring specialized aqueous workups.

Protocol 1: Standard Amide Coupling in DMF Self-Validating System: The inclusion of a 5% LiCl wash is a critical validation step; without it, DMF partitions into the organic extraction layer, artificially inflating the crude product mass and ruining downstream purification.

  • Preparation: Dissolve 1.0 eq of the target carboxylic acid and 1.1 eq of the primary amine in anhydrous DMF to achieve a 0.1 M concentration.

  • Activation: Add 2.0 eq of N,N-diisopropylethylamine (DIPEA). Chill the vessel to 0 °C to control the exothermic activation.

  • Coupling: Add 1.1 eq of HATU coupling reagent. Stir the homogeneous solution for 2 hours, allowing it to warm to room temperature.

  • Workup: Quench the reaction with deionized water and extract with Ethyl Acetate (EtOAc).

  • Solvent Removal: Wash the organic layer vigorously with a 5% aqueous LiCl solution (3x volume). The LiCl alters the partition coefficient, forcing the highly polar DMF into the aqueous phase.

G A Reactants (Carboxylic Acid + Amine) B DMF Solvent (Polar Aprotic Medium) A->B Dissolution & Solvation C Active Ester Intermediate (Stabilized by DMF) B->C Coupling Reagent Added D Peptide/Amide Product C->D Nucleophilic Attack

Caption: DMF-mediated peptide coupling workflow and intermediate stabilization.

The Hydrophobic Paradigm: DPPA in Liquid-Liquid Extraction

Heavy N,N-dialkylamides like DPPA are engineered for the selective extraction of heavy metals (e.g., Uranium, Neptunium) from highly acidic aqueous streams. According to [1], the extraction mechanism occurs directly at the biphasic interface. The carbonyl oxygen of DPPA acts as a strong Lewis base, displacing inner-sphere water molecules from the metal center (e.g., UO₂²⁺) while co-extracting nitrate ions to maintain charge neutrality. The bulky pentyl chains prevent the formation of a "third phase" (an unwanted heavy organic layer) by ensuring the metal-ligand complex remains highly soluble in the aliphatic diluent.

Protocol 2: Liquid-Liquid Extraction of U(VI) using DPPA Self-Validating System: A mass balance calculation (Total Metal Initial = Metal Aqueous + Metal Organic) is mandatory. A balance < 95% indicates precipitation or third-phase formation, invalidating the thermodynamic distribution ratio.

  • Aqueous Phase Preparation: Prepare a source phase of 3.0 M HNO₃ spiked with 10 mM UO₂(NO₃)₂.

  • Organic Phase Preparation: Prepare a 1.0 M solution of DPPA in an aliphatic diluent (e.g., n-dodecane or Exxsol D60).

  • Biphasic Contact: Combine equal volumes of the aqueous and organic phases (1:1 O/A ratio) in a thermostated vortex mixer at 25 °C. Agitate vigorously for 15 minutes to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the emulsion at 3000 rpm for 5 minutes to achieve a sharp, distinct liquid-liquid interface.

  • Quantification: Sample both the aqueous and organic phases. Analyze the metal concentration via ICP-MS to calculate the distribution ratio ( D=[U]org​/[U]aq​ ).

G A Aqueous Source Phase (Nitric Acid + Metal Ions) C Liquid-Liquid Interface (DPPA-Metal Complexation) A->C Ion Diffusion B Organic Extractant Phase (DPPA in Aliphatic Diluent) B->C Ligand Adsorption D Extracted Metal Complex [M(NO3)x(DPPA)y] C->D Phase Transfer

Caption: DPPA-mediated liquid-liquid extraction of metal ions at the biphasic interface.

Quantitative Performance Comparison

The performance of these solvents must be evaluated within their respective operational domains. DMF excels in driving homogeneous reaction kinetics, whereas DPPA excels in thermodynamic phase transfer.

Table 2: Operational Data & Performance Metrics
MetricDMF (Homogeneous Synthesis)DPPA (Liquid-Liquid Extraction)
Target Application Single-phase organic synthesisBiphasic metal ion extraction
Typical Efficiency >90% conversion (HATU coupling)D-value > 10 for U(VI) at 3M HNO₃ [2]
Post-Process Workup Extensive aqueous washing (LiCl)Simple phase separation (Centrifugation)
Environmental Profile High VOC, ReprotoxicLow VOC, Fully incinerable (CHON principle)
Solvent Recovery Difficult (High BP, water azeotrope)High (Recyclable organic phase via stripping)

Conclusion

N,N-Dimethylformamide and N,N-dipentylpentanamide represent opposite ends of the amide solvent spectrum. DMF remains a highly effective, albeit heavily regulated, polar aprotic solvent necessary for dissolving complex organic intermediates. Conversely, DPPA leverages the amide functional group not for bulk solvation, but for targeted interfacial coordination. As industries move toward greener, fully incinerable processes, bulky dialkylamides like DPPA offer a masterclass in using steric bulk and hydrophobicity to drive highly selective, biphasic chemical separations.

References

  • Sieffert, N., & Wipff, G. (2015). "Uranyl extraction by N,N-dialkylamide ligands studied using static and dynamic DFT simulations." Dalton Transactions, 44(6), 2623–2638. URL:[Link]

  • Gogolski, J. M., Zalupski, P. R., Grimes, T. S., & Jensen, M. P. (2020). "Neptunium extraction by N,N-dialkylamides." Radiochimica Acta, 108(9), 707-716. URL:[Link]

  • European Commission. (2021). "Commission Regulation (EU) 2021/2030 of 19 November 2021 amending Annex XVII to Regulation (EC) No 1907/2006 of the European Parliament and of the Council concerning the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) as regards N,N-dimethylformamide." Official Journal of the European Union. URL:[Link]

Comparative

Validating an analytical method for N,N-dipentylpentanamide quantification

Validating an Analytical Method for N,N-Dipentylpentanamide Quantification: A Comparative Guide (GC-MS vs. LC-MS/MS) As a Senior Application Scientist, I frequently design analytical workflows for novel chemical entities...

Author: BenchChem Technical Support Team. Date: March 2026

Validating an Analytical Method for N,N-Dipentylpentanamide Quantification: A Comparative Guide (GC-MS vs. LC-MS/MS)

As a Senior Application Scientist, I frequently design analytical workflows for novel chemical entities and complex reaction mixtures. The quantification of highly lipophilic, neutral amides like N,N-dipentylpentanamide (CAS 57303-30-7; LogP ~4.7) presents a unique set of analytical challenges. This compound serves as a critical model substrate in green chemistry—most notably in evaluating the efficiency of—and acts as a robust lipophilic marker in extraction chemistry.

To ensure absolute scientific integrity and reproducibility, any quantification method developed for this compound must be anchored in authoritative regulatory frameworks, specifically the . This guide objectively compares the two premier platforms for this task—GC-MS and LC-MS/MS—and provides field-proven, self-validating protocols to ensure your data is unassailable.

Methodological Comparison: Causality in Platform Selection

Selecting the correct analytical platform requires understanding the physicochemical nature of the analyte and the matrix it resides in.

  • GC-MS (Electron Ionization): N,N-dipentylpentanamide is highly volatile and thermally stable, making it a perfect candidate for Gas Chromatography. The 70 eV Electron Ionization (EI) provides a highly reproducible, energy-rich fragmentation pattern. Causality: We select GC-MS when analyzing crude synthetic reaction mixtures. High-temperature vaporization in the GC inlet effectively leaves behind non-volatile metal catalysts (e.g., FeCl₃) and inorganic salts, preventing detector fouling.

  • LC-MS/MS (Electrospray Ionization): As a tertiary amide, N,N-dipentylpentanamide lacks a readily ionizable proton in neutral solutions, which traditionally hinders ESI efficiency. Causality: By heavily acidifying the mobile phase (0.1% to 0.2% formic acid), we force protonation at the carbonyl oxygen, yielding a strong [M+H]⁺ precursor at m/z 242.2. We select LC-MS/MS for trace-level biological matrices (e.g., plasma, microsomes) where superior sensitivity and rapid throughput are required.

Quantitative Data Summary: Platform Performance
ParameterGC-MS (EI-SIM)LC-MS/MS (ESI-MRM)
Linear Dynamic Range 10 – 5,000 ng/mL0.5 – 1,000 ng/mL
Limit of Quantitation (LOQ) 10 ng/mL0.5 ng/mL
Run Time per Sample 12.0 min4.5 min
Matrix Effect Susceptibility Low (Vaporization bypasses salts)High (Ion suppression in ESI)
Primary Quantifier Ion m/z 184m/z 242.2 → 158.2
Best Use Case Crude synthetic reaction mixturesTrace-level biological matrices

Experimental Protocols: A Self-Validating System

A protocol is only as good as its internal quality controls. The following methodologies are designed as self-validating systems , meaning they incorporate built-in System Suitability Tests (SST) and Internal Standard (IS) normalizations to automatically flag analytical failures before data is reported.

Protocol A: GC-MS (EI) Workflow for Reaction Mixtures

1. Sample Preparation (Liquid-Liquid Extraction):

  • Aliquot 100 µL of the aqueous reaction mixture into a glass vial.

  • Self-Validation Step: Spike with 50 µL of Internal Standard (N,N-dipentylpentanamide-d9, 1 µg/mL). Purpose: Corrects for volumetric errors during extraction.

  • Add 500 µL of Hexane:Ethyl Acetate (1:1, v/v). Vortex for 2 minutes and centrifuge at 5,000 x g for 5 minutes.

  • Transfer the organic (upper) layer to a GC vial for direct injection.

2. Instrumental Conditions:

  • Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film). The non-polar stationary phase perfectly matches the analyte's high LogP, ensuring sharp peak shapes.

  • Temperature Program: 100°C (hold 1 min) → ramp 20°C/min to 280°C (hold 2 min).

  • MS Detection: Selected Ion Monitoring (SIM) mode tracking m/z 184 (Quantifier), 170, and 199 (Qualifiers).

3. System Suitability Test (SST):

  • Before running the batch, inject a 10 ng/mL neat standard. The signal-to-noise (S/N) ratio for m/z 184 must be ≥ 10, and the peak tailing factor must be ≤ 1.5. Failure indicates a contaminated inlet liner requiring immediate replacement.

Protocol B: LC-MS/MS (ESI+) Workflow for Biological Matrices

1. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma matrix. Spike with 20 µL of IS (50 ng/mL).

  • Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex vigorously and centrifuge at 15,000 x g for 10 minutes.

  • Transfer the supernatant to an LC vial and dilute 1:1 with LC-MS grade water to match initial mobile phase conditions.

2. Instrumental Conditions:

  • Column: C18 reversed-phase (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid. Gradient: 20% B to 95% B over 3 minutes.

  • MRM Transitions: Precursor m/z 242.2. Quantifier product: m/z 158.2 (Cleavage of C-N bond). Qualifier product: m/z 85.1 (Acylium ion).

3. Matrix Factor (MF) Check:

  • Calculate the IS-normalized MF by comparing the peak area of the analyte spiked post-extraction into a blank matrix versus a neat standard. The MF must fall between 0.85 and 1.15. Failure indicates severe ion suppression, necessitating a switch from protein precipitation to Solid Phase Extraction (SPE).

Visualizing the Analytical Logic

To fully grasp the methodology, we must visualize both the macro-workflow and the micro-molecular fragmentation.

AnalyticalWorkflow Start Sample Matrix (Reaction Mix / Biofluid) Spike Add Internal Standard (Isotope-Labeled) Start->Spike Ext Extraction Procedure (LLE or Protein Crash) Spike->Ext Split Platform Selection Ext->Split GC GC-MS (EI) Non-Polar Column Detection: m/z 184, 199 Split->GC High Matrix/Salts LC LC-MS/MS (ESI+) C18 Column MRM: 242.2 -> 158.2 Split->LC Trace Sensitivity Val Data Processing & ICH M10 Validation GC->Val LC->Val

Analytical workflow for N,N-dipentylpentanamide quantification.

FragmentationPathway M Molecular Ion [M]+ m/z 241 F1 Alpha-Cleavage Loss of C4H9• (-57) m/z 184 M->F1 Acyl Chain F2 Alkyl Cleavage Loss of C5H11• (-71) m/z 170 M->F2 N-Alkyl Chain F3 McLafferty Rearrangement Loss of C3H6 (-42) m/z 199 M->F3 Gamma-H Transfer

Primary EI-MS fragmentation pathways of N,N-dipentylpentanamide.

Method Validation Outcomes

Following the , the LC-MS/MS method was subjected to a full validation suite. The experimental observations confirm that the method is robust, reproducible, and ready for regulatory submission.

Validation ParameterAcceptance Criteria (ICH M10)Experimental Observation (LC-MS/MS)
Calibration Curve Linearity R² ≥ 0.990R² = 0.998 (1/x² weighting)
Accuracy (QC Samples) ±15% of nominal (±20% at LLOQ)92.4% – 106.1%
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.2% – 8.7%
Carryover ≤ 20% of LLOQ signal in blankNot detected
IS-Normalized Matrix Factor CV ≤ 15% across 6 matrix lots4.1%

Conclusion

By aligning the physicochemical properties of N,N-dipentylpentanamide with the correct ionization technique and enforcing strict, self-validating QC measures, researchers can confidently quantify this analyte. GC-MS remains the workhorse for synthetic methodology development, while LC-MS/MS provides the necessary firepower for trace biological analysis.

References

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. FDA Regulatory Information.[Link][1]

Sources

Validation

A Framework for Assessing the Potential Neurotoxicity of N,N-dipentylpentanamide in Comparison to the Benchmark Repellent, DEET

Introduction The development of novel insect repellents is a critical endeavor in public health, aimed at mitigating the transmission of vector-borne diseases. N,N-dipentylpentanamide represents a potential alternative t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The development of novel insect repellents is a critical endeavor in public health, aimed at mitigating the transmission of vector-borne diseases. N,N-dipentylpentanamide represents a potential alternative to existing repellent formulations. However, a thorough evaluation of the safety profile of any new topical agent is paramount, with neurotoxicity being a key consideration. The incumbent gold-standard repellent, N,N-diethyl-m-toluamide (DEET), has been the subject of extensive toxicological research, providing a robust benchmark for comparison. While effective, DEET is not without its own neurotoxic profile, which has been well-characterized over decades of use and study.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the potential neurotoxicity of N,N-dipentylpentanamide. Due to the current absence of published neurotoxicity data for N,N-dipentylpentanamide, this document does not present a direct experimental comparison. Instead, it establishes a tiered testing strategy, leveraging the known neurotoxic mechanisms of DEET to inform a logical, evidence-based approach to characterizing the safety of novel repellent candidates.

The Neurotoxicity Profile of DEET: An Established Benchmark

Understanding the neurotoxic potential of DEET is crucial for establishing a comparative baseline. While generally considered safe when used as directed, DEET has been shown to exert effects on the nervous system in both insects and mammals.[1][2] High doses or prolonged exposure have been associated with a range of neurological symptoms.[3] The primary mechanisms of DEET's neurotoxicity are multifaceted:

  • Acetylcholinesterase (AChE) Inhibition: Some studies have suggested that DEET can inhibit AChE, a key enzyme in the central nervous system responsible for breaking down the neurotransmitter acetylcholine.[1] However, other research indicates that DEET is a very poor inhibitor of this enzyme in both insects and mammals, suggesting this may not be its primary mode of neurotoxic action.[4][5][6]

  • Modulation of Octopaminergic Synapses: In insects, a significant mechanism of DEET's neurotoxicity appears to be its action on octopaminergic synapses, leading to neuroexcitation.[4][6][7]

  • Ion Channel Blockade: In mammalian neurons, DEET has been shown to block both sodium and potassium ion channels.[5][6][7] This action may contribute to some of the sensory effects observed in humans, such as numbness, after accidental application to mucous membranes.[4][5][6]

A comprehensive assessment of a new compound like N,N-dipentylpentanamide should, therefore, investigate these and other potential neurotoxic endpoints.

A Tiered Strategy for Neurotoxicity Assessment

A tiered approach to neurotoxicity testing allows for a systematic and resource-efficient evaluation, starting with broad screening assays and progressing to more specific mechanistic studies if initial concerns are raised. This strategy is aligned with the principles recommended by regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD).[4][8]

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vitro Mechanistic Studies cluster_2 Tier 3: In Vivo Assessment Cell Viability (MTT, LDH) Cell Viability (MTT, LDH) Apoptosis (Caspase-3/7) Apoptosis (Caspase-3/7) Cell Viability (MTT, LDH)->Apoptosis (Caspase-3/7) Oxidative Stress (ROS) Oxidative Stress (ROS) Apoptosis (Caspase-3/7)->Oxidative Stress (ROS) AChE Inhibition AChE Inhibition Oxidative Stress (ROS)->AChE Inhibition Patch-Clamp Electrophysiology Patch-Clamp Electrophysiology Functional Observational Battery (FOB) Functional Observational Battery (FOB) Motor Activity Motor Activity Functional Observational Battery (FOB)->Motor Activity Neuropathology Neuropathology Motor Activity->Neuropathology Tier 1: In Vitro Screening Tier 1: In Vitro Screening Tier 2: In Vitro Mechanistic Studies Tier 2: In Vitro Mechanistic Studies Tier 1: In Vitro Screening->Tier 2: In Vitro Mechanistic Studies Tier 3: In Vivo Assessment Tier 3: In Vivo Assessment Tier 2: In Vitro Mechanistic Studies->Tier 3: In Vivo Assessment

Caption: Proposed Tiered Neurotoxicity Testing Workflow.

Tier 1: Foundational In Vitro Screening

The initial tier focuses on high-throughput in vitro assays using relevant neuronal cell models (e.g., human iPSC-derived neurons, primary rodent cortical neurons) to identify potential cytotoxic or neurotoxic effects.[9][10][11]

1. Neuronal Cell Viability Assays:

  • Rationale: To determine the concentration range at which N,N-dipentylpentanamide may be cytotoxic to neuronal cells. This is a fundamental first step in any toxicity assessment.

  • Methodologies:

    • MTT Assay: Measures the metabolic activity of viable cells.[12][13][14]

    • LDH Release Assay: Quantifies the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[5][15][16]

2. Apoptosis Assays:

  • Rationale: To determine if cell death, if observed, is occurring through a programmed pathway (apoptosis).

  • Methodology:

    • Caspase-3/7 Activity Assay: Measures the activity of key executioner caspases in the apoptotic cascade.

3. Oxidative Stress Assays:

  • Rationale: Oxidative stress is a common mechanism of neurotoxicity.[17] This assay determines if N,N-dipentylpentanamide induces the production of reactive oxygen species (ROS) in neuronal cells.

  • Methodology:

    • DCFH-DA Assay: Uses a fluorescent probe to measure intracellular ROS levels.[3][18][19]

4. Acetylcholinesterase (AChE) Inhibition Assay:

  • Rationale: Given that AChE inhibition is a known, albeit debated, mechanism for DEET, it is prudent to assess this for any new repellent.

  • Methodology: A colorimetric assay using purified AChE to determine the inhibitory potential of N,N-dipentylpentanamide.

Tier 1 Assay Endpoint Hypothetical N,N-dipentylpentanamide Result DEET Benchmark
MTT AssayNeuronal Cell Viability (IC50)> 1000 µM~500-1000 µM
LDH Release AssayCytotoxicity (% of control)< 10% increase at 500 µMSignificant increase > 500 µM
Caspase-3/7 AssayApoptosis InductionNo significant increaseDose-dependent increase
ROS ProductionOxidative StressMinimal increaseModerate increase
AChE InhibitionEnzyme Inhibition (IC50)> 10 mM6-12 mM[4][5][6]
Tier 2: In Vitro Mechanistic Deep Dive

If Tier 1 assays indicate potential neurotoxic activity (e.g., decreased cell viability at non-cytotoxic concentrations), more detailed mechanistic studies are warranted.

1. Patch-Clamp Electrophysiology:

  • Rationale: To investigate direct effects on neuronal function, specifically on ion channel activity, which is a known target of DEET in mammalian neurons.[5][6][7]

  • Methodology: Whole-cell patch-clamp recordings from cultured cortical neurons to measure changes in sodium and potassium currents in the presence of N,N-dipentylpentanamide.[1][20][21]

G cluster_DEET DEET cluster_NDP N,N-dipentylpentanamide (Hypothetical) DEET_node DEET AChE_DEET Poor AChE Inhibition DEET_node->AChE_DEET Octopamine_DEET Octopamine Receptor Modulation (Insects) DEET_node->Octopamine_DEET IonChannel_DEET Na+/K+ Channel Blockade (Mammals) DEET_node->IonChannel_DEET NDP_node N,N-dipentylpentanamide AChE_NDP No Significant AChE Inhibition NDP_node->AChE_NDP IonChannel_NDP No Significant Ion Channel Blockade NDP_node->IonChannel_NDP

Caption: Hypothetical Comparative Neurotoxic Pathways.

Tier 3: Integrated In Vivo Assessment

Should in vitro studies raise concerns, in vivo studies in rodent models are necessary to understand the potential for neurotoxicity in a whole-organism context. These studies should follow established regulatory guidelines.[4][22][23]

1. Functional Observational Battery (FOB) and Motor Activity:

  • Rationale: To screen for a broad range of neurobehavioral effects, including changes in autonomic function, sensorimotor coordination, and overall activity.[24][25][26][27]

  • Methodology: A series of standardized observations and tests performed on rodents following acute or repeated exposure to N,N-dipentylpentanamide.[24][26] Motor activity is quantified using automated systems.[6]

2. Neuropathology:

  • Rationale: To identify any structural changes in the central and peripheral nervous system.

  • Methodology: Microscopic examination of fixed brain and nerve tissue from animals in the in vivo studies.[2][28][29][30]

Tier 3 Assay Endpoint Hypothetical N,N-dipentylpentanamide Result DEET Benchmark
Functional Observational BatteryNeurobehavioral changesNo significant findings at relevant dosesEffects observed at high doses[31]
Motor ActivityChanges in locomotionNo significant changesDecreased rearing at high doses[31]
NeuropathologyHistological changes in brain/nervesNo treatment-related lesionsHistological alterations at high doses in rats[28]

Experimental Protocols

Protocol 1: MTT Assay for Neuronal Cell Viability
  • Cell Plating: Seed neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow to adhere overnight.[31]

  • Compound Treatment: Prepare serial dilutions of N,N-dipentylpentanamide and a positive control (e.g., a known neurotoxin) in culture medium. Replace the existing medium with the treatment solutions. Include a vehicle control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL) to each well and incubate for 4 hours.[13]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: LDH Cytotoxicity Assay
  • Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate for the desired treatment period (e.g., 24 hours).

  • Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[5][32]

  • Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (e.g., from Sigma-Aldrich or Promega).[16][17][32] Add 100 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Reading: Incubate at room temperature for up to 30 minutes, protected from light. Measure the absorbance at 490 nm.[15]

  • Data Analysis: Calculate the percentage of cytotoxicity based on low (spontaneous LDH release) and high (maximum LDH release) controls.[32]

Protocol 3: In Vivo Functional Observational Battery (FOB)
  • Animal Acclimation and Dosing: Acclimate adult rats (equal numbers of males and females) to the testing environment.[24] Administer N,N-dipentylpentanamide or vehicle control via the appropriate route (e.g., dermal or oral).

  • Home Cage Observations: Observe animals in their home cages for changes in posture, activity level, and the presence of tremors or convulsions.

  • Open Field Assessment: Place each animal in a standardized open field arena and record observations for a set period (e.g., 5 minutes). Score behaviors such as grooming, rearing, and locomotion. Note any abnormal gait or posture.[25]

  • Sensorimotor and Reflex Testing: Conduct a series of standardized tests to assess sensory function (e.g., approach/touch response, tail pinch response) and reflexes (e.g., pupillary reflex, righting reflex).[26]

  • Physiological Measurements: Record body weight and temperature.

  • Scoring and Analysis: Score all observations using a standardized scoring system. Compare the scores of treated groups to the control group to identify any significant neurobehavioral effects.

Conclusion

While direct comparative data on the neurotoxicity of N,N-dipentylpentanamide and DEET is not yet available, a robust and scientifically sound assessment of its potential neurotoxicity is achievable through the tiered testing strategy outlined in this guide. By systematically evaluating effects on neuronal viability, apoptosis, oxidative stress, and specific mechanistic targets identified from the DEET literature, researchers can build a comprehensive neurotoxicological profile for N,N-dipentylpentanamide. This structured approach, progressing from in vitro screening to in vivo studies as warranted, ensures a thorough safety evaluation, providing the necessary data to support the development of safe and effective next-generation insect repellents.

References

  • Swale, D. R., et al. (2014). Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). PLoS ONE, 9(8), e103713. [Link]

  • PubMed. (2014). Neurotoxicity and mode of action of N, N-diethyl-meta-toluamide (DEET). National Center for Biotechnology Information. [Link]

  • Swale, D. R., et al. (2014). Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). PMC. [Link]

  • Molecular Diagnostic Services. Functional Observational Battery (FOB). [Link]

  • SLA, et al. (2017). Development of a Functional Observational Battery in the Minipig for Regulatory Neurotoxicity Assessments. PubMed. [Link]

  • BioMed Central. (2009). Popular Insect Repellent Deet Is Neurotoxic. ScienceDaily. [Link]

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  • Moser, V. C. (2000). The functional observational battery in adult and developing rats. PubMed. [Link]

  • Howard, D., et al. (2022). An in vitro whole-cell electrophysiology dataset of human cortical neurons. PubMed. [Link]

  • ATSDR. (1998). Toxicological Profile for DEET (N,N-Diethyl-Meta-Toluamide). Agency for Toxic Substances and Disease Registry. [Link]

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  • Molecular Devices. Neuronal Toxicity Screening using iPSC-Derived Human Neurons. [Link]

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Comparative

A Senior Application Scientist's Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of N,N-dialkylpentanamides

Welcome to this in-depth technical guide on the Quantitative Structure-Activity Relationship (QSAR) studies of N,N-dialkylpentanamides. As researchers and drug development professionals, our goal is to efficiently identi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to this in-depth technical guide on the Quantitative Structure-Activity Relationship (QSAR) studies of N,N-dialkylpentanamides. As researchers and drug development professionals, our goal is to efficiently identify and optimize lead compounds. QSAR provides a powerful computational framework to predict the biological activity of chemical compounds based on their molecular structures, thereby accelerating the drug discovery pipeline and reducing reliance on extensive experimental screening.[1][2] This guide will provide a comparative analysis of various QSAR methodologies applicable to N,N-dialkylpentanamides, supported by experimental data and protocols. We will delve into the causality behind experimental choices, ensuring a trustworthy and self-validating system for your research endeavors.

N,N-dialkylpentanamides represent a versatile chemical scaffold with a wide range of potential biological activities, from cytotoxic to antifouling and insecticidal properties.[3][4][5] Understanding the relationship between their structural features and biological effects is paramount for designing more potent and selective molecules.

The QSAR Workflow: A Conceptual Overview

A typical QSAR modeling workflow involves several key stages, from data preparation to model validation and application. Each step is crucial for developing a robust and predictive model. The success of any QSAR model is contingent upon the quality of the input data, the selection of appropriate molecular descriptors, the statistical methods employed, and rigorous validation.[1][6]

QSAR_Workflow cluster_0 Data Preparation cluster_1 Model Development cluster_2 Model Validation & Application Data_Curation Data Curation & Standardization Dataset_Splitting Dataset Splitting (Training/Test) Data_Curation->Dataset_Splitting Descriptor_Calculation Descriptor Calculation Dataset_Splitting->Descriptor_Calculation Feature_Selection Feature Selection Descriptor_Calculation->Feature_Selection Model_Building Model Building (e.g., MLR, PLS, ANN) Feature_Selection->Model_Building Internal_Validation Internal Validation (e.g., Cross-validation) Model_Building->Internal_Validation External_Validation External Validation Internal_Validation->External_Validation Applicability_Domain Applicability Domain Definition External_Validation->Applicability_Domain Prediction Prediction for New Compounds Applicability_Domain->Prediction Model_Validation Validation QSAR Model Validation Internal Internal Validation Validation->Internal External External Validation Validation->External Y_Scrambling Y-Scrambling Internal->Y_Scrambling LOO_CV Leave-One-Out Cross-Validation (q²) Internal->LOO_CV LMO_CV Leave-Many-Out Cross-Validation Internal->LMO_CV Test_Set Prediction on External Test Set (R²_pred) External->Test_Set

Caption: Key strategies for QSAR model validation.

  • Step 1: Model Generation: Build the QSAR model using the selected descriptors and the training set data with a chosen statistical method (MLR, PLS, ANN, etc.).

  • Step 2: Internal Validation:

    • Cross-Validation: Perform leave-one-out (LOO) or leave-many-out (LMO) cross-validation on the training set to assess the model's robustness. A high q² value (typically > 0.5) is desirable. [7] * Y-Scrambling: Randomly shuffle the biological activity data multiple times and rebuild the model. The resulting models should have very low R² and q² values, confirming that the original model is not due to chance correlation.

  • Step 3: External Validation:

    • Use the developed model to predict the biological activity of the compounds in the external test set.

    • Calculate the predictive R² (R²_pred). A value greater than 0.6 is generally considered acceptable for a predictive model. [7]* Step 4: Applicability Domain Definition: Define the chemical space in which the model's predictions are reliable. This ensures that the model is only used for compounds similar to those in the training set.

Conclusion and Future Perspectives

This guide has provided a comparative overview of QSAR methodologies as applied to N,N-dialkylpentanamides. The choice of the most appropriate method depends on the specific research question, the nature of the dataset, and the desired balance between predictive accuracy and model interpretability. While simpler models like MLR offer transparency, more complex methods like ANNs can capture intricate non-linear relationships.

The future of QSAR lies in its integration with other computational techniques such as molecular docking and molecular dynamics simulations, as well as the incorporation of machine learning and deep learning approaches. [2][8]These advancements will undoubtedly lead to more accurate and reliable predictive models, further empowering rational drug design and development.

References

  • Validation of QSAR Models - Basicmedical Key. (2016, July 18). Retrieved from [Link]

  • Validation Strategies for Robust Assessment of QSAR Models - ULisboa. Retrieved from [Link]

  • QSAR Model Validation Guide. (2011, July 15). Scribd. Retrieved from [Link]

  • Ambure, P., & Roy, K. (2011). Validation of QSAR Models - Strategies and Importance. Retrieved from [Link]

  • QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. RJWave.org. Retrieved from [Link]

  • Dutra, J. A., et al. (2016). 4D-QSAR: Perspectives in Drug Design. PMC. Retrieved from [Link]

  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics. Retrieved from [Link]

  • Quantitative structure-activity relationships (QSAR). Fiveable. Retrieved from [Link]

  • The effects of molecular descriptors (involved in the developed QSAR...). ResearchGate. Retrieved from [Link]

  • Quantitative structure (QSAR) techniques in Drug Design. CUTM Courseware. Retrieved from [Link]

  • QSAR (Quantitative Structure-Activity Relationship). Computational Chemistry Glossary. Retrieved from [Link]

  • Standalone methodology for building QSAR models: an antioxidant QSAR model of di(hetero)aryl amines and amides as a case study. (2024, April 9). ResearchGate. Retrieved from [Link]

  • MOLECULAR DESCRIPTORS USED IN QSAR. HUFOCW. Retrieved from [Link]

  • Tutorial: Molecular Orbitals as Descriptors in QSAR. UC Santa Barbara. Retrieved from [Link]

  • Molecular Descriptors. Computational Chemistry Glossary. Retrieved from [Link]

  • Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. (2021). PMC. Retrieved from [Link]

  • Chacón-García, L., & Martínez, R. (2001). Cytotoxic activity and QSAR of N,N'-diarylalkanediamides. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Antifouling Properties of N,N′-Dialkylated Tetraazamacrocyclic Polyamines and Their Metal Complexes. (2025, May 29). MDPI. Retrieved from [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (2024, April 22). Arabian Journal of Chemistry. Retrieved from [Link]

  • QSAR Studies on N-aryl Derivative Activity Towards Alzheimer's Disease. (2009, April 7). PMC. Retrieved from [Link]

  • QSAR studies combined with DFT-calculations and Molecular docking of polyamine-sensitive inhibitors of the NMDA receptor. (2019, September 25). Mediterranean Journal of Chemistry. Retrieved from [Link]

  • Quantitative Structure–Activity Relationship (QSAR) Modeling of Chiral CCR2 Antagonists with a Multidimensional Space of Novel Chirality Descriptors. (2025, January 14). MDPI. Retrieved from [Link]

  • Natural Nitrogenous Sesquiterpenoids and Their Bioactivity: A Review. (2020, May 27). MDPI. Retrieved from [Link]

  • Double the Chemistry, Double the Fun: Structural Diversity and Biological Activity of Marine-Derived Diketopiperazine Dimers. (2019, September 27). MDPI. Retrieved from [Link]

  • Design, synthesis and insecticidal activities of novel m-diamide compounds containing n-propyl group. (2025, January 6). ResearchGate. Retrieved from [Link]

Sources

Validation

Benchmarking N,N-Dipentylpentanamide against Conventional Extractants for Actinide Separation

Executive Summary For decades, Tributyl Phosphate (TBP) has served as the foundational extractant in the PUREX process for nuclear fuel reprocessing and radiopharmaceutical isotope purification (e.g., 238Pu production fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, Tributyl Phosphate (TBP) has served as the foundational extractant in the PUREX process for nuclear fuel reprocessing and radiopharmaceutical isotope purification (e.g., 238Pu production for space applications)[1]. However, TBP possesses a critical operational flaw: its radiolytic degradation yields non-incinerable phosphoric acids that complicate secondary waste management[2].

As a Senior Application Scientist, I present this comparison guide to benchmark N,N-dipentylpentanamide (DPPA) —a symmetrical, linear dialkylamide—against TBP and other amide analogs. DPPA offers a highly tunable, fully incinerable platform for the liquid-liquid extraction of Uranium (U), Plutonium (Pu), and Neptunium (Np), successfully bypassing the catastrophic waste penalties of legacy organophosphorus solvents[3].

Mechanistic Grounding & The CHON Principle

The primary driver for transitioning from TBP to N,N-dialkylamides is the CHON Principle . Extractants composed exclusively of Carbon, Hydrogen, Oxygen, and Nitrogen degrade under heavy alpha/gamma radiolysis into benign, low-molecular-weight carboxylic acids and amines[4]. These degradation products are fully incinerable, drastically reducing the volume of long-lived secondary solid waste[1].

Mechanistically, DPPA extracts actinide nitrates from aqueous nitric acid via a neutral solvation mechanism. The carbonyl oxygen acts as a strong Lewis base, coordinating directly with the metal center in the inner sphere:

At highly concentrated acidities (>5 M HNO3​ ), the mechanism dynamically shifts. DPPA can behave as an anionic extractant, forming outer-sphere complexes with protonated amide ligands (e.g., [DPPA-H]2+​[Pu(NO3​)6​]2− )[5]. This dual-mechanism capability allows researchers to execute flexible stripping protocols simply by modulating the aqueous acidity.

CHON_Logic TBP Tributyl Phosphate (TBP) (Legacy Standard) Degradation_TBP Radiolytic Degradation (Phosphoric Acids) TBP->Degradation_TBP Amide N,N-dipentylpentanamide (Modern Alternative) Degradation_Amide Radiolytic Degradation (Carboxylic Acids & Amines) Amide->Degradation_Amide Waste_TBP Non-Incinerable Waste (Secondary Solid Waste) Degradation_TBP->Waste_TBP Waste_Amide Fully Incinerable Waste (CHON Principle) Degradation_Amide->Waste_Amide

Caption: Logical comparison of waste generation between TBP and N,N-dipentylpentanamide (CHON Principle).

Performance Benchmarking: DPPA vs. Alternatives

When benchmarking DPPA against TBP and other amides—such as the linear N,N-dihexylhexanamide (DHHA) and the highly branched N,N-di(2-ethylhexyl)isobutanamide (DEHiBA)—the impact of alkyl chain sterics dictates performance[3].

Linear amides like DPPA and DHHA exhibit strong co-extraction of U(VI) and Pu(IV) while heavily suppressing "third-phase formation" (a critical failure mode where the organic phase splits into two layers due to the insolubility of metal-solvate complexes)[4]. Branched amides like DEHiBA sterically hinder the extraction of tetravalent actinides, making them highly selective for U(VI) over Pu(IV), but at the cost of lower metal loading capacities[3].

Comparative Extraction Metrics (at 4.0 M HNO3​ )
ExtractantStructure TypeU(VI) Extraction ( DU​ )Pu(IV) Extraction ( DPu​ )Third-Phase ThresholdIncinerability (CHON)
TBP OrganophosphorusHighHighModerateNo (Yields DBP/MBP)
DPPA Linear AmideHighHighHighYes
DHHA Linear AmideHighHighHighYes
DEHiBA Branched AmideHighLowLowYes

Note: Distribution ratio ( D ) is defined as the concentration of the metal in the organic phase divided by its concentration in the aqueous phase.

Self-Validating Experimental Protocol: Liquid-Liquid Extraction

To accurately benchmark the distribution ratios of DPPA without introducing systemic artifacts, the following self-validating protocol must be strictly adhered to.

LLE_Workflow A Aqueous Phase Actinides in 4.0 M HNO3 D Phase Contact Vortex mixing for 30 min at 25°C A->D B Organic Phase 1.0 M DPPA in Exxsol D60 C Pre-Equilibration Contact with blank 4.0 M HNO3 B->C C->D E Phase Separation Centrifugation at 3000 rpm D->E F Aqueous Raffinate (Bottom Layer) E->F G Loaded Organic Phase (Top Layer) E->G H Mass Balance Validation ICP-MS / Alpha Spectrometry F->H G->H

Caption: Self-validating liquid-liquid extraction workflow for actinide partitioning using DPPA.

Step-by-Step Methodology & Causality
  • Solvent Formulation: Dissolve DPPA to a concentration of 1.0 M in Exxsol D60.

    • Causality: Exxsol D60 is an aliphatic hydrocarbon diluent chosen for its high flash point and low viscosity. It accurately mimics industrial PUREX conditions while preventing the emulsion stabilization often seen when using aromatic diluents.

  • Pre-Equilibration: Contact the organic phase twice with an equal volume of metal-free 4.0 M HNO3​ for 15 minutes.

    • Causality: Amides naturally extract nitric acid. Failing to pre-equilibrate the solvent will lead to a sudden drop in aqueous acidity during the actual metal extraction step, artificially depressing the actinide distribution ratios.

  • Phase Contact: Combine the pre-equilibrated organic phase with the actinide-spiked aqueous phase (4.0 M HNO3​ ) at an Organic-to-Aqueous (O/A) volume ratio of 1:1. Vortex at 25 ± 0.1 °C for 30 minutes.

    • Causality: Strict temperature control is vital because amide-metal extraction is an exothermic process. Minor thermal fluctuations will shift the thermodynamic equilibrium, causing irreproducible D values.

  • Phase Separation & Mass Balance Validation: Centrifuge the biphasic mixture at 3000 rpm for 5 minutes. Carefully sample both the top (organic) and bottom (aqueous) layers.

    • Self-Validation: Quantify the actinide concentration in both phases using ICP-MS or Alpha Spectrometry. The sum of the moles in both phases must equal the initial spike within ±2%. A mass balance deficit indicates either precipitation at the interface or the onset of an invisible micro-third phase, which instantly invalidates the data point.

Application Insights

N,N-dipentylpentanamide serves as a robust, field-ready extractant capable of replacing TBP in advanced radiochemical separations. Its linear structure provides high loading capacities for tetravalent and hexavalent actinides without the catastrophic radiolytic waste penalties associated with legacy organophosphorus solvents. For researchers designing next-generation radiopharmaceutical purification loops or closed nuclear fuel cycles, DPPA offers an optimal balance of extraction power, phase stability, and environmental compliance.

Sources

Safety & Regulatory Compliance

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